molecular formula C21H28ClFN2O3S B2389965 (R)-Gyramide A Hydrochloride CAS No. 1000592-49-3; 1793050-70-0

(R)-Gyramide A Hydrochloride

货号: B2389965
CAS 编号: 1000592-49-3; 1793050-70-0
分子量: 442.97
InChI 键: LLHBXQVGBTVEDP-FSRHSHDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(R)-Gyramide A Hydrochloride is a useful research compound. Its molecular formula is C21H28ClFN2O3S and its molecular weight is 442.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHBXQVGBTVEDP-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Gyramide A Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Gyramide A Hydrochloride is a novel synthetic antibacterial agent that has demonstrated potent activity against a range of bacterial pathogens. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Core Mechanism: Inhibition of Bacterial DNA Gyrase

This compound's primary cellular target is DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1][2][3] Unlike many other antibiotics that target DNA gyrase, (R)-Gyramide A exhibits a unique inhibitory profile.

Disruption of DNA Supercoiling

The compound effectively disrupts the supercoiling activity of DNA gyrase. This has been quantified with an IC50 value of 3.3 µM.[1][2][4] This inhibition of supercoiling leads to an altered topological state of the bacterial chromosome, which physically obstructs the progression of DNA replication and segregation processes.[3]

Competitive Inhibition of ATPase Activity

A key aspect of (R)-Gyramide A's mechanism is its competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[3] This is noteworthy because resistance mutations are often found in the GyrA subunit, suggesting an allosteric mechanism of inhibition where binding to GyrA affects the ATPase activity in GyrB.[3] It is important to note that while (R)-Gyramide A is a competitive inhibitor of the ATPase activity, some newer gyramide analogs have been reported to inhibit supercoiling without altering ATPase activity, indicating a potential for mechanistic diversity within this class of compounds.

Specificity for DNA Gyrase

(R)-Gyramide A demonstrates high specificity for DNA gyrase and does not inhibit the closely related bacterial enzyme, topoisomerase IV.[1][2][3] This specificity is crucial as it minimizes off-target effects and contributes to its favorable therapeutic index.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Enzyme/Organism Reference
IC50 (Supercoiling Inhibition) 3.3 µME. coli DNA Gyrase[1][2][4]
Organism MIC Range Reference
Escherichia coli10-80 µM[1][2]
Pseudomonas aeruginosa10-80 µM[1][2]
Salmonella enterica10-80 µM[1][2]

Signaling Pathway and Cellular Consequences

The inhibition of DNA gyrase by (R)-Gyramide A initiates a cascade of cellular events, culminating in bacterial cell death.

GyramideA_Pathway cluster_drug Drug Action cluster_enzyme Enzyme Inhibition cluster_cellular Cellular Effects GyramideA (R)-Gyramide A DNAGyrase DNA Gyrase (GyrA/GyrB) GyramideA->DNAGyrase Binds to ATPase ATPase Activity (GyrB) GyramideA->ATPase Competitively Inhibits DNAGyrase->ATPase Supercoiling DNA Supercoiling DNAGyrase->Supercoiling ATPase->Supercoiling Blocks ReplicationFork Stalled Replication Forks Supercoiling->ReplicationFork Disruption leads to ssDNA ssDNA Accumulation ReplicationFork->ssDNA Generates RecA RecA Activation ssDNA->RecA Activates LexA LexA Cleavage RecA->LexA Promotes Cleavage SOS SOS Gene Expression LexA->SOS Derepresses Filamentation Cell Filamentation SOS->Filamentation Induces CellDeath Cell Death Filamentation->CellDeath Leads to

Caption: Signaling pathway initiated by (R)-Gyramide A.

The inhibition of DNA gyrase leads to the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA). This ssDNA activates the RecA protein, which in turn mediates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA de-represses the SOS regulon, a set of genes involved in DNA repair and cell division. A key outcome of SOS induction is cell filamentation, which ultimately leads to bacterial cell death.[3]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of (R)-Gyramide A to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution/Loading Dye: e.g., 6X DNA Loading Dye.

  • Agarose gel (1%) in TBE buffer.

  • Ethidium bromide or other DNA stain.

Procedure:

  • Prepare reaction mixtures containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of (R)-Gyramide A.

  • Initiate the reaction by adding a defined unit of E. coli DNA Gyrase.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reactions by adding the Stop Solution/Loading Dye.

  • Analyze the products by electrophoresis on a 1% agarose gel.

  • Stain the gel with a DNA stain and visualize under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently, allowing for quantification of the inhibition.

DNA Gyrase ATPase Inhibition Assay

This assay determines the effect of (R)-Gyramide A on the ATP hydrolysis activity of DNA gyrase using a coupled spectrophotometric method.

Materials:

  • E. coli DNA Gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • This compound dissolved in a suitable solvent.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, linearized DNA, PEP, PK, LDH, NADH, and varying concentrations of (R)-Gyramide A.

  • Add DNA gyrase to the mixture and incubate to allow for any pre-incubation effects.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis by DNA gyrase.

  • Calculate the rate of ATP hydrolysis at each inhibitor concentration to determine the inhibitory effect.

Logical Relationships and Workflows

Target Identification Workflow

The identification of DNA gyrase as the primary target of gyramides followed a logical experimental workflow.

TargetID_Workflow Start Start: Compound Library Screening High-Throughput Screening (Inhibition of DNA Gyrase Supercoiling) Start->Screening Hits Identify 'Hits' (e.g., Gyramide A) Screening->Hits Specificity Specificity Assay (vs. Topoisomerase IV) Hits->Specificity Resistance Resistance Studies (Generate and sequence resistant mutants) Hits->Resistance NoInhibition No Inhibition of Topo IV Specificity->NoInhibition Confirmation Target Confirmed: DNA Gyrase NoInhibition->Confirmation Mutations Mutations mapped to gyrA and gyrB genes Resistance->Mutations Mutations->Confirmation

Caption: Experimental workflow for target identification.

Basis for Lack of Cross-Resistance

The lack of cross-resistance between (R)-Gyramide A and other DNA gyrase inhibitors like quinolones and novobiocin is due to their distinct binding sites on the enzyme.

CrossResistance cluster_quinolones Quinolones (e.g., Ciprofloxacin) cluster_novobiocin Novobiocin cluster_gyramide (R)-Gyramide A DNAGyrase DNA Gyrase (GyrA/GyrB) QuinoloneSite Binds to GyrA (DNA binding/cleavage site) DNAGyrase->QuinoloneSite NovoSite Binds to GyrB (ATPase active site) DNAGyrase->NovoSite GyramideSite Binds to a distinct site (Likely involving both GyrA and GyrB) DNAGyrase->GyramideSite QuinoloneMutation Resistance Mutations in GyrA QuinoloneSite->QuinoloneMutation NovoMutation Resistance Mutations in GyrB NovoSite->NovoMutation GyramideMutation Resistance Mutations in different regions of GyrA/GyrB GyramideSite->GyramideMutation

Caption: Distinct binding sites explain the lack of cross-resistance.

Mutations that confer resistance to quinolones are typically located in the quinolone resistance-determining region (QRDR) of the gyrA gene. Novobiocin resistance is associated with mutations in the ATPase domain of the gyrB gene. In contrast, resistance to gyramides arises from mutations in different regions of both gyrA and gyrB, indicating a unique binding pocket and, consequently, a distinct mechanism of action that is not compromised by resistance to other gyrase inhibitors.[3]

References

(R)-Gyramide A Hydrochloride: A Deep Dive into its Targeting of Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Gyramide A Hydrochloride has emerged as a significant subject of research within the scientific and drug development communities. This in-depth technical guide serves to elucidate the core mechanism of action, target interaction, and associated cellular consequences of this compound, providing valuable insights for researchers, scientists, and professionals in the field of antibacterial drug development.

Core Target and Mechanism of Action

The primary molecular target of this compound is bacterial DNA gyrase , a type II topoisomerase essential for bacterial DNA replication and transcription.[1][2][3][4][5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving the topological stress that arises during replication fork movement.

This compound functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1][2][3] This inhibition disrupts the normal supercoiling activity of the enzyme.[4][5][6][7] Consequently, the bacterial chromosome becomes abnormally condensed and localized, leading to a blockage of DNA replication and an interruption of chromosome segregation.[1][2][3] This cascade of events ultimately inhibits bacterial cell division through a mechanism that involves the activation of the SOS pathway, a cellular response to DNA damage.[1][2][3]

A noteworthy characteristic of this compound is its high specificity for DNA gyrase. It does not exhibit inhibitory activity against the closely related enzyme, topoisomerase IV.[1][2][4][5][7] Interestingly, while the compound competitively inhibits the ATPase function located in the GyrB subunit, mutations conferring resistance to (R)-Gyramide A have been identified in the GyrA subunit.[1][2] This suggests a unique, potentially allosteric, mechanism of inhibition that distinguishes it from other known gyrase inhibitors like fluoroquinolones and aminocoumarins.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueOrganism/EnzymeReference
IC50 (Supercoiling Disruption) 3.3 µMBacterial DNA Gyrase[5][6][7]
875 µMBacterial DNA Gyrase[4]
MIC (Minimum Inhibitory Concentration) 10-80 µME. coli, P. aeruginosa, S. enterica[4][5][6][7]

Note: A significant discrepancy exists in the reported IC50 values for supercoiling disruption. Researchers should consider this variability in their experimental design and interpretation.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow for its characterization.

GyramideA_Mechanism GyramideA (R)-Gyramide A Hydrochloride Gyrase Bacterial DNA Gyrase (GyrA/GyrB) GyramideA->Gyrase Binds to ATP_Hydrolysis ATPase Activity (GyrB) GyramideA->ATP_Hydrolysis Competitively Inhibits GyramideA->ATP_Hydrolysis Gyrase->ATP_Hydrolysis Mediates Supercoiling DNA Negative Supercoiling ATP_Hydrolysis->Supercoiling Drives Replication DNA Replication & Segregation Supercoiling->Replication Enables Supercoiling->Replication SOS SOS Pathway Activation Replication->SOS Blockage Induces CellDivision Inhibition of Cell Division Replication->CellDivision Leads to SOS->CellDivision Contributes to

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Cellular Assays Gyrase_Assay Gyrase Supercoiling Assay IC50_Supercoiling IC50_Supercoiling Gyrase_Assay->IC50_Supercoiling Determines IC50 (Supercoiling) ATPase_Assay ATPase Activity Assay Ki_Vmax Ki_Vmax ATPase_Assay->Ki_Vmax Determines Ki, Vmax MIC_Assay MIC Determination MIC_Value MIC_Value MIC_Assay->MIC_Value Determines MIC Microscopy Microscopy Analysis (Chromosome Morphology) Phenotype Phenotype Microscopy->Phenotype Observes Cellular Phenotype Flow_Cytometry Flow Cytometry (DNA Content) Chromosome_Number Chromosome_Number Flow_Cytometry->Chromosome_Number Quantifies Chromosome Number Compound (R)-Gyramide A Hydrochloride Compound->Gyrase_Assay Compound->ATPase_Assay Compound->MIC_Assay Compound->Microscopy Compound->Flow_Cytometry

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A microdilution protocol is utilized to determine the MIC of this compound.[1][2]

  • A two-fold serial dilution of this compound is prepared in a 96-well plate. The highest concentration is added to the first well and serially diluted across the plate in an appropriate growth medium (e.g., Luria-Bertani broth).

  • Each well is inoculated with a standardized suspension of the bacterial strain to be tested.

  • Solvent controls and sterility controls are included on the same plate. The solvent control wells contain the same concentration of the solvent used to dissolve the compound as the well with the highest compound concentration.

  • The final volume in each well is typically 100 µL.

  • The plates are incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C with shaking at 200 rpm).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Microscopy Sample Preparation for Cellular Morphology Analysis

This protocol is used to visualize the effects of this compound on bacterial cell morphology and chromosome condensation.[1][2]

  • Overnight cultures of the bacterial strain (e.g., E. coli) are diluted 1:100 in fresh growth medium.

  • The culture is incubated at 37°C with shaking at 200 rpm until it reaches an absorbance of approximately 0.1 at a wavelength of 600 nm.

  • This compound is added to the culture at the desired concentration. A control culture without the compound is also prepared.

  • The treated and control cultures are incubated for an additional 2-2.5 hours under the same conditions.

  • A DNA stain, such as DAPI (10 µg/mL), is added to the cultures.

  • A small volume (e.g., 5 µL) of the labeled culture is transferred to the surface of a 1.5% (w/v) agarose pad for microscopic examination.

Reversibility of Phenotype Assay

This experiment determines if the cellular effects of this compound are reversible upon its removal.[1][2]

  • Bacterial cells are treated with this compound for 2 hours as described in the microscopy protocol.

  • After treatment, the compound is removed by centrifuging the culture and resuspending the cell pellet in fresh growth medium. To halt further cell division and protein synthesis for accurate chromosome counting, this fresh medium may also contain agents like rifampin and cephalexin.

  • The culture is incubated for an additional 4 hours.

  • Following incubation, the culture is centrifuged, and the cell pellet is resuspended in 1X Phosphate-Buffered Saline (PBS).

  • An aliquot of the cell suspension is fixed in 70% (v/v) ethanol and incubated overnight at 4°C.

  • The fixed cells can then be analyzed, for example, by flow cytometry to determine DNA content and chromosome number.

References

An In-Depth Technical Guide to (R)-Gyramide A Hydrochloride: A Novel Bacterial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Gyramide A Hydrochloride is a potent and selective inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, and key biological assays are presented to facilitate further research and development of this promising class of antibacterial agents.

Chemical Properties and Structure

This compound, also known as (R)-534F6, is a synthetic molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class of compounds.[1] Its chemical structure and key properties are summarized below.

Structure

Systematic Name: 5-fluoro-2-methyl-N-[(3R)-1-[[4-(1-methylethoxy)phenyl]methyl]-3-pyrrolidinyl]-benzenesulfonamide, monohydrochloride[1]

Structure:

this compound Structure
Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference(s)
CAS Number 1793050-70-0[1][2]
Molecular Formula C₂₁H₂₇FN₂O₃S · HCl[1][2]
Molecular Weight 443.0 g/mol [1]
Canonical SMILES CC(C)OC1=CC=C(CN2CC--INVALID-LINK--C2)C=C1.Cl[1][2]
Solubility DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[1][2]
Storage Store at -20°C[2]

Mechanism of Action

(R)-Gyramide A is a specific inhibitor of bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][3] It does not significantly affect the closely related enzyme topoisomerase IV.[2][3]

The mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[3] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary for the strand-passage reaction that introduces negative supercoils. The disruption of gyrase activity leads to an accumulation of positive supercoils, altering the chromosome's topology and ultimately stalling DNA replication and segregation.[3] This disruption of DNA integrity triggers the bacterial SOS response, a global response to DNA damage, leading to cell filamentation and eventual cell death.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antibacterial action of (R)-Gyramide A.

GyramideA_Mechanism cluster_0 Cellular Effects GyramideA (R)-Gyramide A DNAGyrase DNA Gyrase (GyrA/GyrB) GyramideA->DNAGyrase Inhibits ADP ADP + Pi DNAGyrase->ADP Hydrolysis SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA Catalyzes ReplicationFork Replication Fork Stalling DNAGyrase->ReplicationFork Leads to ATP ATP ATP->DNAGyrase Binds RelaxedDNA Relaxed/Positively Supercoiled DNA RelaxedDNA->DNAGyrase Substrate SOS SOS Response Induction ReplicationFork->SOS CellDivision Inhibition of Cell Division SOS->CellDivision CellDeath Bacterial Cell Death CellDivision->CellDeath

Caption: Mechanism of action of (R)-Gyramide A.

Biological Activity

(R)-Gyramide A exhibits potent antibacterial activity against a range of Gram-negative bacteria.[1][2]

ParameterValueOrganism(s)Reference(s)
IC₅₀ (DNA Gyrase Supercoiling) 3.3 µME. coli[1][2][4]
MIC (Minimum Inhibitory Concentration) 10-80 µME. coli, P. aeruginosa, S. enterica[1][2][5]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound. These are based on established methodologies for similar compounds and assays.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved from commercially available starting materials. The following is a representative synthetic scheme based on the synthesis of related N-benzyl-3-sulfonamidopyrrolidines.

Synthesis_Workflow cluster_1 Synthetic Workflow SM1 N-Boc-(R)-3-aminopyrrolidine Intermediate1 Boc-(R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine SM1->Intermediate1 Sulfonylation SM2 5-fluoro-2-methylbenzenesulfonyl chloride SM2->Intermediate1 Intermediate2 (R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine Intermediate1->Intermediate2 Boc Deprotection (e.g., TFA) Product (R)-Gyramide A Intermediate2->Product Reductive Amination (e.g., NaBH(OAc)₃) SM3 4-(isopropoxy)benzaldehyde SM3->Product FinalProduct This compound Product->FinalProduct Salt Formation (HCl)

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Boc-(R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine To a solution of N-Boc-(R)-3-aminopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add 5-fluoro-2-methylbenzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired intermediate.

Step 2: Synthesis of (R)-3-(5-fluoro-2-methylphenylsulfonamido)pyrrolidine Dissolve the product from Step 1 in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise and stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.

Step 3: Synthesis of (R)-Gyramide A To a solution of the amine from Step 2 (1.0 eq) and 4-(isopropoxy)benzaldehyde (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12-16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain (R)-Gyramide A.

Step 4: Synthesis of this compound Dissolve (R)-Gyramide A in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • ATP solution (e.g., 10 mM)

  • This compound dissolved in DMSO

  • Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a final volume of (30 - x) µL, where x is the volume of inhibitor and enzyme to be added.

  • Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

  • Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding the stop solution/loading dye.

  • Analyze the products by agarose gel electrophoresis (e.g., 1% agarose in TAE buffer).

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibited reactions will show a higher proportion of relaxed DNA compared to the fully supercoiled DNA in the no-inhibitor control. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to a detectable signal.

Materials:

  • E. coli DNA Gyrase

  • Linearized plasmid DNA (e.g., pBR322)

  • Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT)

  • This compound dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, linearized DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add varying concentrations of this compound (or DMSO for control) to the wells of a microplate.

  • Add the reaction mixture to each well.

  • Add E. coli DNA gyrase to all wells except the no-enzyme control.

  • Initiate the reaction by adding ATP.

  • Immediately measure the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time at a constant temperature (e.g., 37°C) using a microplate reader.

  • The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance. The inhibitory effect of (R)-Gyramide A is determined by comparing the rates in the presence and absence of the compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (e.g., to a final concentration of 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well with no inhibitor.

  • Incubate the plate at 37°C for 16-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (bacterial growth). Alternatively, measure the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a promising antibacterial agent with a well-defined mechanism of action targeting bacterial DNA gyrase. Its potent and selective activity makes it an attractive candidate for further investigation in the development of new antibiotics to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogs.

References

(R)-Gyramide A Hydrochloride: An In-depth Technical Guide on its Function as a DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride, a potent and selective inhibitor of bacterial DNA gyrase. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative activity, and experimental evaluation of this compound.

Introduction

This compound belongs to a novel class of antibacterial agents that specifically target DNA gyrase, an essential type II topoisomerase in bacteria.[1][2] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, transcription, and repair.[3] By inhibiting this enzyme, this compound effectively halts bacterial growth.[2][4] Its specificity for DNA gyrase over the closely related topoisomerase IV makes it a compound of significant interest for the development of new antibiotics.[1][2]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase, which is located in the GyrB subunit of the enzyme.[2][4] The hydrolysis of ATP provides the energy for the conformational changes required for the DNA strand-passage and supercoiling reaction.[3] By competing with ATP for binding to the GyrB subunit, this compound prevents the enzyme from utilizing energy, thereby locking it in a state that is unable to introduce negative supercoils into the DNA.[2][4] This leads to an accumulation of topological stress, ultimately inhibiting DNA replication and leading to bacterial cell death.[2] Studies have shown that gyramide A is a specific inhibitor of gyrase and does not affect the decatenation activity of the related E. coli enzyme topoisomerase IV.[2]

G_1 cluster_cycle DNA Gyrase Catalytic Cycle DNA_Binding 1. Gyrase binds G-segment of DNA T_Segment_Capture 2. T-segment of DNA is captured DNA_Binding->T_Segment_Capture ATP_Binding 3. ATP binds to GyrB T_Segment_Capture->ATP_Binding Strand_Passage 4. G-segment is cleaved and T-segment passes through ATP_Binding->Strand_Passage Ligation 5. G-segment is religated Strand_Passage->Ligation Release 6. T-segment is released Ligation->Release Release->DNA_Binding Cycle repeats Inhibitor (R)-Gyramide A Hydrochloride Inhibitor->ATP_Binding Competitively Inhibits ATP ATP ATP->ATP_Binding

Caption: Mechanism of DNA gyrase inhibition by this compound.

Quantitative Data

The inhibitory potency and antibacterial activity of this compound and related compounds have been quantified in various assays. The key quantitative data are summarized in the table below.

ParameterValueEnzyme/Organism(s)Assay Type
IC50 3.3 µME. coli DNA GyraseDNA Supercoiling Inhibition
MIC 10-80 µME. coli, P. aeruginosa, S. entericaAntibacterial Susceptibility

Note: The IC50 and MIC values are for this compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

  • Materials:

    • E. coli DNA gyrase

    • Relaxed pBR322 plasmid DNA

    • 5x Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml BSA

    • 10 mM ATP solution

    • This compound stock solution in DMSO

    • Stop Buffer/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/ml bromophenol blue

    • 1% (w/v) Agarose gel in 1x TAE or TBE buffer

    • Ethidium bromide or other DNA stain

  • Procedure:

    • On ice, prepare reaction mixtures containing 5x assay buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and varying concentrations of this compound (typically from a serial dilution).

    • Add a fixed amount of DNA gyrase to each reaction.

    • Initiate the reactions by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reactions by adding an equal volume of Stop Buffer/Loading Dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition and calculate the IC50 value.

This is a coupled-enzyme assay to measure the rate of ATP hydrolysis by DNA gyrase and its inhibition.

  • Materials:

    • E. coli DNA gyrase

    • Linear pBR322 DNA

    • 5x Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT

    • Coupling system: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH

    • ATP solution

    • This compound stock solution in DMSO

  • Procedure:

    • In a 96-well UV-transparent plate, prepare reaction mixtures containing assay buffer, linear pBR322 DNA, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Add varying concentrations of this compound.

    • Add DNA gyrase to each well.

    • Initiate the reaction by adding ATP.

    • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

    • Calculate the initial velocity of the reaction for each inhibitor concentration and determine the mode of inhibition and the inhibition constant (Ki).[5]

This assay is performed to assess the selectivity of the inhibitor for DNA gyrase over topoisomerase IV.

  • Materials:

    • E. coli or S. aureus Topoisomerase IV

    • Kinetoplast DNA (kDNA)

    • 5x Assay Buffer: e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 2.5 mg/mL BSA

    • 10 mM ATP solution

    • This compound and a known Topo IV inhibitor (e.g., ciprofloxacin)

    • Stop Buffer/Loading Dye and gel electrophoresis reagents as in the supercoiling assay.

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, kDNA, and ATP.

    • Add this compound or the control inhibitor at various concentrations.

    • Initiate the reaction by adding topoisomerase IV.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and analyze the products on a 1% agarose gel.

    • Visualize the gel to observe the release of decatenated minicircles from the kDNA network. Inhibition is indicated by the absence or reduction of these minicircles.[6][7][8][9][10]

G_2 start Compound Library primary_assay Primary Screen: Gyrase Supercoiling Assay start->primary_assay hits Identify Active Compounds (Hits) primary_assay->hits secondary_assay Secondary Screen: Gyrase ATPase Assay hits->secondary_assay selectivity_assay Selectivity Profiling: Topo IV Decatenation Assay secondary_assay->selectivity_assay mic_assay Antibacterial Efficacy: MIC Determination selectivity_assay->mic_assay lead Lead Compound mic_assay->lead

Caption: A typical experimental workflow for identifying and characterizing DNA gyrase inhibitors.

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

  • Materials:

    • Bacterial strains (e.g., E. coli, P. aeruginosa, S. enterica)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound

    • Sterile 96-well microtiter plates

    • Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plates.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

    • Incubate the plates at 37°C for 16-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.[11][12][13][14]

G_3 GyrA GyrA Subunit GyrB GyrB Subunit (ATPase activity) ParC ParC Subunit ParE ParE Subunit Inhibitor (R)-Gyramide A Hydrochloride Inhibitor->GyrB Specific Inhibition

Caption: Logical relationship of the selective inhibition of DNA gyrase by (R)-Gyramide A.

References

Preliminary Investigation of (R)-Gyramide A Hydrochloride's Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the activity of (R)-Gyramide A Hydrochloride, a novel inhibitor of bacterial DNA gyrase. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the assays used to characterize its activity.

Core Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Unlike many antibiotics that target DNA gyrase, this compound exhibits a distinct mechanism of action. It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[3][4][5] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary to fuel the DNA supercoiling reaction.[3][4]

The consequences of this inhibition are significant. The bacterial chromosome becomes abnormally condensed and improperly localized, which in turn blocks DNA replication and interrupts chromosome segregation.[3][4][5][6] This disruption of essential cellular processes ultimately leads to the inhibition of bacterial cell division.[3][4][6] A key finding is that this alteration in DNA topology induces the SOS response pathway in bacteria, a cellular stress response to DNA damage.[3][4]

Importantly, this compound is highly specific for DNA gyrase and does not inhibit the closely related topoisomerase IV enzyme.[1][2][3][6] This specificity is a desirable trait for an antibiotic, as it can reduce the likelihood of off-target effects. Furthermore, bacterial mutants with reduced susceptibility to Gyramide A do not show cross-resistance to other classes of DNA gyrase inhibitors, such as the quinolone ciprofloxacin and the aminocoumarin novobiocin, suggesting a unique binding site or mechanism of inhibition.[3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from preliminary investigations of this compound's activity.

Table 1: In Vitro Inhibitory Activity

ParameterValueTarget EnzymeSource
IC50 (Supercoiling Activity)3.3 µMBacterial DNA Gyrase[1][7]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial SpeciesMIC RangeSource
Escherichia coli10 - 80 µM[1][2]
Pseudomonas aeruginosa10 - 80 µM[1][2]
Salmonella enterica10 - 80 µM[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of this compound on this process.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • This compound

  • 5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 500 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the 5X Gyrase Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound (or DMSO as a vehicle control).

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixtures. The optimal amount of enzyme should be predetermined to achieve complete supercoiling of the substrate in the absence of an inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20-30 µL.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the supercoiled and relaxed DNA forms are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value is determined by quantifying the band intensities and fitting the data to a dose-response curve.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase and the inhibitory effect of this compound. A common method is the NADH-coupled spectrophotometric assay.

Materials:

  • Purified bacterial DNA gyrase

  • Linearized pBR322 DNA

  • This compound

  • 5X ATPase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 5 mM EDTA)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Nuclease-free water

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the 5X ATPase Assay Buffer, linearized pBR322 DNA, PEP, PK, LDH, and NADH.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.

  • Enzyme Addition: Add purified DNA gyrase to the wells.

  • Initiation and Measurement: Initiate the reaction by adding ATP. Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The hydrolysis of ATP by gyrase is coupled to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of change in absorbance. Determine the inhibitory effect of this compound by comparing the rates in the presence and absence of the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. enterica)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Incubator (37°C)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB directly in a 96-well microplate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the microplate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of this compound.

GyramideA_Mechanism_of_Action Mechanism of Action of this compound cluster_gyrase DNA Gyrase (GyrA/GyrB) GyrB GyrB (ATPase domain) GyrA GyrA (Cleavage-rejoining domain) GyrB->GyrA Powers ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces Negative Supercoils GyramideA (R)-Gyramide A Hydrochloride GyramideA->GyrB Binds to Inhibition Inhibition ATP ATP ATP->GyrB Binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Substrate Replication_Segregation DNA Replication & Chromosome Segregation Supercoiled_DNA->Replication_Segregation Enables Cell_Division Bacterial Cell Division Replication_Segregation->Cell_Division Leads to Inhibition->GyrB Competitively Inhibits ATPase Activity Blockage Blockage Blockage->Replication_Segregation

Caption: Mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Characterizing this compound cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay Start Start: (R)-Gyramide A Hydrochloride Sample Supercoiling_Assay DNA Gyrase Supercoiling Assay Start->Supercoiling_Assay ATPase_Assay DNA Gyrase ATPase Activity Assay Start->ATPase_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Data_Analysis Data Analysis Supercoiling_Assay->Data_Analysis ATPase_Assay->Data_Analysis MIC_Assay->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 MIC_Value Determine MIC Value Data_Analysis->MIC_Value Report Technical Report Generation IC50->Report MIC_Value->Report

Caption: Workflow for the characterization of this compound.

SOS_Pathway_Induction Logical Relationship of Gyramide A Activity to SOS Pathway Induction GyramideA (R)-Gyramide A Hydrochloride Gyrase_Inhibition DNA Gyrase Inhibition GyramideA->Gyrase_Inhibition Supercoiling_Alteration Alteration of DNA Supercoiling Gyrase_Inhibition->Supercoiling_Alteration Replication_Block DNA Replication Fork Stalling Supercoiling_Alteration->Replication_Block DNA_Damage_Signal Generation of DNA Damage Signal Replication_Block->DNA_Damage_Signal SOS_Induction Induction of SOS Response Pathway DNA_Damage_Signal->SOS_Induction Cell_Division_Arrest Cell Division Arrest SOS_Induction->Cell_Division_Arrest

Caption: Logical flow from Gyramide A activity to SOS pathway induction.

References

(R)-Gyramide A Hydrochloride: A Technical Guide for Studying Bacterial DNA Topology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Gyramide A Hydrochloride, a potent inhibitor of bacterial DNA gyrase. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes relevant biological pathways and workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of microbiology, drug discovery, and molecular biology who are investigating bacterial DNA topology and developing novel antibacterial agents.

Introduction to this compound

This compound is a member of the N-benzyl-3-sulfonamidopyrrolidines class of compounds, which have been identified as a novel class of bacterial DNA gyrase inhibitors.[1][2][3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[4][5][6] (R)-Gyramide A specifically targets the ATPase activity of DNA gyrase, leading to disruptions in DNA topology and ultimately inhibiting bacterial growth.[4][7][8] Its unique mechanism of action and specificity for DNA gyrase over the closely related topoisomerase IV make it a valuable tool for studying bacterial DNA metabolism and a promising scaffold for the development of new antibiotics.[4][7]

Mechanism of Action

(R)-Gyramide A acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[7][8] This inhibition prevents the enzyme from hydrolyzing ATP, which is necessary to introduce negative supercoils into the bacterial chromosome. The resulting alteration in DNA topology, specifically an accumulation of positive supercoils, stalls replication forks and leads to chromosomal stress.[7][8] This stress, in turn, activates the bacterial SOS response, a global response to DNA damage that includes cell cycle arrest, ultimately leading to a bacteriostatic effect.[4][7][8] Notably, (R)-Gyramide A does not stabilize the gyrase-DNA cleavage complex, a mechanism employed by other classes of gyrase inhibitors like fluoroquinolones.[7]

cluster_cell Bacterial Cell R_Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase DNA Gyrase (GyrA/GyrB) R_Gyramide_A->DNA_Gyrase Inhibits ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Hydrolysis Negatively_Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Negatively_Supercoiled_DNA Supercoiling Replication_Fork Stalled Replication Fork DNA_Gyrase->Replication_Fork Failure to relieve positive supercoils ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed/Positively Supercoiled DNA Relaxed_DNA->DNA_Gyrase SOS_Response SOS Response Activation Replication_Fork->SOS_Response Induces Cell_Division_Inhibition Inhibition of Cell Division SOS_Response->Cell_Division_Inhibition

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Inhibition of E. coli DNA Gyrase

CompoundIC50 (µM)Ki (mM)Inhibition Type
(R)-Gyramide A3.3[1]4.35 ± 1.34[7][8]Competitive (ATPase)
Gyramide A analog 10.7[3]Not ReportedNot Reported
Gyramide BNot ReportedNot ReportedNot Reported
Gyramide CNot ReportedNot ReportedNot Reported

Table 2: Minimum Inhibitory Concentrations (MICs) of (R)-Gyramide A

Bacterial StrainMIC (µM)
Escherichia coli10-80[1]
Pseudomonas aeruginosa10-80[1]
Salmonella enterica10-80[1]
Staphylococcus aureus10-40[1]
Streptococcus pneumoniae10-40[1]
Enterococcus faecalisIneffective[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1)

Protocol:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL 5X Assay Buffer

    • 1 µL relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 1 µL this compound at various concentrations (or DMSO for control)

    • x µL sterile water to a final volume of 18 µL

  • Initiate the reaction by adding 2 µL of DNA gyrase enzyme mix (pre-incubated GyrA and GyrB).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Extract with 20 µL of chloroform:isoamyl alcohol, vortex briefly, and centrifuge.

  • Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the bands: relaxed DNA will migrate slower than supercoiled DNA. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.

DNA Gyrase ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by (R)-Gyramide A. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 8.0, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • This compound stock solution (in DMSO)

Protocol:

  • Prepare a reaction mixture in a microplate well containing:

    • Assay Buffer

    • Relaxed pBR322 DNA

    • PEP

    • PK

    • LDH

    • NADH

    • This compound at various concentrations (or DMSO for control)

  • Add DNA Gyrase to the mixture.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at 37°C using a plate reader.

  • Calculate the rate of ATP hydrolysis from the rate of absorbance change.

  • Determine the IC50 and Ki values by plotting the reaction rates against the inhibitor concentrations.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Protocol:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

cluster_workflow Experimental Workflow for Characterizing (R)-Gyramide A Start Start: (R)-Gyramide A HCI MIC MIC Determination (Antibacterial Activity) Start->MIC Gyrase_Assay DNA Gyrase Supercoiling Assay Start->Gyrase_Assay In_Vivo_Supercoiling In Vivo DNA Supercoiling Assay MIC->In_Vivo_Supercoiling ATPase_Assay DNA Gyrase ATPase Assay Gyrase_Assay->ATPase_Assay Topo_IV_Assay Topoisomerase IV Decatenation Assay (Specificity) Gyrase_Assay->Topo_IV_Assay Data_Analysis Data Analysis: IC50, MIC, Ki ATPase_Assay->Data_Analysis Topo_IV_Assay->Data_Analysis SOS_Assay SOS Response Induction Assay In_Vivo_Supercoiling->SOS_Assay SOS_Assay->Data_Analysis

Caption: Experimental workflow for characterizing a DNA gyrase inhibitor.

cluster_sos SOS Response Activation by DNA Gyrase Inhibition Gyrase_Inhibition (R)-Gyramide A inhibits DNA Gyrase Topological_Stress Increased Positive Supercoiling Gyrase_Inhibition->Topological_Stress Replication_Stall Replication Fork Stalling Topological_Stress->Replication_Stall ssDNA Accumulation of single-stranded DNA (ssDNA) Replication_Stall->ssDNA RecA RecA Filament Formation on ssDNA ssDNA->RecA LexA_Cleavage RecA-mediated Autocleavage of LexA RecA->LexA_Cleavage SOS_Genes Derepression of SOS Genes (e.g., sulA, umuD) LexA_Cleavage->SOS_Genes Cellular_Response Cell Division Arrest & DNA Repair SOS_Genes->Cellular_Response

Caption: SOS signaling pathway activated by topological stress.

Conclusion

This compound is a specific and potent inhibitor of bacterial DNA gyrase with a well-defined mechanism of action. Its ability to competitively inhibit the ATPase activity of gyrase, leading to altered DNA topology and induction of the SOS response, makes it an invaluable tool for studying these fundamental bacterial processes. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to utilize (R)-Gyramide A in their investigations into bacterial physiology and for the development of novel antibacterial therapies that can overcome existing resistance mechanisms. The lack of cross-resistance with other established antibiotics further highlights the potential of the gyramide scaffold in future drug discovery efforts.[4][7]

References

Methodological & Application

Application Note: (R)-Gyramide A Hydrochloride for In Vitro DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, an essential bacterial enzyme, is a type II topoisomerase that introduces negative supercoils into double-stranded DNA. This process is critical for relieving topological strain during DNA replication and transcription, making DNA gyrase a prime target for antibacterial agents.[1] (R)-Gyramide A Hydrochloride is a known inhibitor of bacterial DNA gyrase, demonstrating antibacterial activity against various species such as E. coli, P. aeruginosa, and S. enterica.[2] This document outlines the mechanism of action of this compound and provides a comprehensive protocol for an in vitro DNA supercoiling assay to evaluate its inhibitory potential.

Mechanism of Action

(R)-Gyramide A specifically targets and inhibits the DNA supercoiling activity of bacterial DNA gyrase.[3] Its mechanism involves the competitive inhibition of the ATPase activity located in the GyrB subunit of the enzyme.[3][4] This inhibition prevents the necessary conformational changes within the gyrase complex that are fueled by ATP hydrolysis, thereby blocking the introduction of negative supercoils into the DNA.[3][4] Notably, (R)-Gyramide A is selective for DNA gyrase and does not affect the closely related topoisomerase IV.[2][3] By altering the topological state of the bacterial chromosome, (R)-Gyramide A effectively halts DNA replication and segregation, leading to the cessation of cell division.[3][4]

Quantitative Data

The inhibitory activity of this compound against bacterial DNA gyrase is summarized below.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compoundBacterial DNA GyraseDNA Supercoiling3.3

Data sourced from MedchemExpress.[2]

Experimental Protocol: In Vitro DNA Supercoiling Assay

This protocol details the steps to measure the inhibition of DNA gyrase supercoiling activity by this compound. The assay relies on the differential migration of relaxed and supercoiled plasmid DNA in an agarose gel.

Materials and Reagents
  • Enzyme: Purified bacterial DNA gyrase (e.g., E. coli DNA gyrase)

  • DNA Substrate: Relaxed circular plasmid DNA (e.g., pBR322)

  • Test Compound: this compound

  • ATP Solution: 20 mM ATP in sterile, nuclease-free water.[5]

  • 5X Gyrase Assay Buffer: 175 mM Potassium Glutamate, 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 µg/mL Bovine Serum Albumin (BSA).[5][6]

  • Enzyme Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 150 mM Potassium Glutamate, 1 mM EDTA, 40% glycerol.[5]

  • 2X Stop Buffer & Gel Loading Dye (GSTEB): 60% Sucrose, 10 mM Tris-HCl (pH 7.9), 0.5% Bromophenol Blue, 0.5% Xylene Cyanol.[5]

  • Agarose

  • 10X TBE (Tris-Borate-EDTA) Buffer: 1 M Tris base, 1 M Boric acid, 20 mM EDTA.[5]

  • DNA Stain: Ethidium Bromide solution (10 mg/mL) or a safer alternative.

  • Chloroform/Isoamyl Alcohol (24:1, v/v)

  • Sterile, Nuclease-Free Water

Preparation of Relaxed pBR322 DNA Substrate

If not using a commercially prepared relaxed plasmid, it can be generated by treating supercoiled pBR322 DNA with a type I topoisomerase. The reaction should be followed by heat inactivation of the topoisomerase I (e.g., 10 minutes at 75°C) and subsequent purification of the relaxed DNA.[5] Confirmation of relaxation should be performed by running a sample on a 1% agarose gel.

DNA Supercoiling Inhibition Assay Procedure
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions to test a range of concentrations.

  • Reaction Setup: Assemble the reactions in sterile microcentrifuge tubes on ice. The final reaction volume is typically 20-30 µL.[6]

    ComponentVolume for 20 µL ReactionFinal Concentration
    5X Gyrase Assay Buffer4 µL1X
    Relaxed pBR322 DNA (0.3 µg/µL)1 µL0.3 µg
    (R)-Gyramide A HCl or Vehicle1 µLVariable
    Diluted DNA Gyrase2 µL~5 nM[5]
    Sterile Waterto 19 µL-
    20 mM ATP1 µL1 mM
    Total Volume 20 µL
  • Assay Controls:

    • Negative Control (Relaxed DNA): No enzyme added. Add enzyme dilution buffer instead.

    • Positive Control (Supercoiled DNA): No inhibitor added. Add vehicle (e.g., DMSO) instead.

  • Reaction Execution:

    • Combine the assay buffer, relaxed DNA, inhibitor (or vehicle), and water in each tube.

    • Add the diluted DNA gyrase to all tubes except the negative control.

    • Initiate the reaction by adding ATP.

    • Mix the contents gently and incubate at 37°C for 60 minutes.[5]

  • Reaction Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X GSTEB. Vortex briefly and centrifuge for 1 minute to separate the phases.

Analysis by Agarose Gel Electrophoresis
  • Gel Preparation: Prepare a 1% agarose gel in 1X TBE buffer. The gel can be stained by adding ethidium bromide to the molten agarose or by post-staining.

  • Sample Loading: Carefully load 20 µL of the upper aqueous phase from each reaction tube into the wells of the agarose gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes, or until adequate separation of DNA topoisomers is achieved.

  • Visualization: Visualize the DNA bands using a UV transilluminator and capture an image of the gel. Supercoiled DNA will migrate faster through the gel than relaxed DNA.

Data Interpretation
  • Visually inspect the gel to determine the concentration at which this compound inhibits the conversion of relaxed DNA to supercoiled DNA.

  • For quantitative analysis, use gel documentation software to measure the band intensities of the relaxed and supercoiled DNA.

  • Calculate the percentage of supercoiling for each reaction.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_setup I. Reaction Preparation cluster_incubation II. Enzymatic Reaction cluster_analysis III. Analysis prep_reagents Prepare Reagents & Controls setup_reactions Aliquot Assay Components (Buffer, DNA, Inhibitor) prep_reagents->setup_reactions add_enzyme Add DNA Gyrase setup_reactions->add_enzyme start_reaction Initiate with ATP add_enzyme->start_reaction incubate Incubate at 37°C for 60 min start_reaction->incubate stop_reaction Terminate Reaction incubate->stop_reaction run_gel Agarose Gel Electrophoresis stop_reaction->run_gel visualize_gel Visualize & Document Gel run_gel->visualize_gel analyze_data Quantify Bands & Calculate IC50 visualize_gel->analyze_data mechanism_of_action cluster_enzyme DNA Gyrase Complex cluster_process Supercoiling Process gyrA GyrA Subunit (DNA binding & cleavage) supercoiled_dna Supercoiled DNA gyrA->supercoiled_dna Produces gyrB GyrB Subunit (ATPase engine) gyrB->gyrA Powers relaxed_dna Relaxed DNA relaxed_dna->gyrA Binds to atp ATP atp->gyrB Binds to inhibitor (R)-Gyramide A Hydrochloride inhibitor->gyrB Competitively Inhibits ATP Binding

References

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of (R)-Gyramide A Hydrochloride against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-Gyramide A is a bacterial DNA gyrase inhibitor that disrupts DNA supercoiling activity.[1][2] DNA gyrase is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[3][4][5] Its inhibition leads to the cessation of bacterial growth.[2] Gyramide A and its analogs have demonstrated antibacterial activity against various Gram-negative bacteria, including Escherichia coli, and show little cross-resistance with other gyrase inhibitors like ciprofloxacin and novobiocin.[1][2][6][7] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the potency of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[8][9] This document provides a detailed protocol for determining the MIC of (R)-Gyramide A Hydrochloride against E. coli using the broth microdilution method.[10][11][12]

Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2] This prevents the enzyme from introducing negative supercoils into the bacterial chromosome, leading to topological stress, halting DNA replication and segregation, and ultimately inhibiting bacterial cell division.[2]

cluster_0 Standard DNA Gyrase Function cluster_1 Inhibition by (R)-Gyramide A DNA_relaxed Relaxed DNA Gyrase DNA Gyrase (GyrA + GyrB) DNA_relaxed->Gyrase ADP ADP + Pi Gyrase->ADP DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled Supercoiling Gyrase_inhibited Inhibited DNA Gyrase ATP ATP ATP->Gyrase Gyramide (R)-Gyramide A Hydrochloride Gyramide->Gyrase_inhibited Binds to GyrB Inhibits ATPase No_Reaction Replication & Segregation Blocked Gyrase_inhibited->No_Reaction

Caption: Mechanism of DNA gyrase inhibition by (R)-Gyramide A.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[13][14]

Materials and Reagents
  • This compound (CAS: 1793050-70-0)[1]

  • Escherichia coli (e.g., ATCC 25922, a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11][14]

  • Sterile 96-well, U-bottom microtiter plates[15]

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL) and single-channel pipettes

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Incubator (35 ± 2°C)[11]

  • Vortex mixer

  • DMSO (if needed for initial compound solubilization)

Step-by-Step Methodology

1. Preparation of this compound Stock Solution a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution. b. From this stock, prepare a working solution at twice the highest desired final concentration (e.g., 256 µg/mL) in CAMHB.[15] The final concentrations in the plate will typically range from 128 µg/mL to 0.25 µg/mL.

2. Preparation of E. coli Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][11] This typically requires a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, from which the final inoculation is made.

3. Serial Dilution in Microtiter Plate a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the working (R)-Gyramide A solution (e.g., 256 µg/mL) to well 1. c. Perform a two-fold serial dilution: i. Transfer 100 µL from well 1 to well 2. ii. Mix the contents of well 2 thoroughly by pipetting up and down. iii. Transfer 100 µL from well 2 to well 3. iv. Repeat this process down to well 10. v. After mixing well 10, discard 100 µL from it.[15] d. Well 11 will serve as the growth control (no drug). e. Well 12 will serve as the sterility control (no bacteria, only broth).

4. Inoculation a. Add 100 µL of the standardized and diluted E. coli inoculum (from step 2e, now at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This will dilute the drug concentrations to their final desired values and bring the bacterial concentration to the target of 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12 (sterility control). c. The final volume in each well (1-11) will be 200 µL.

5. Incubation a. Seal the plate (e.g., with an adhesive plate sealer or place it in a plastic bag) to prevent evaporation.[11] b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

6. Interpretation of Results a. After incubation, examine the plate for bacterial growth. b. The sterility control (well 12) should be clear (no turbidity). c. The growth control (well 11) should be turbid, indicating adequate bacterial growth. d. The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli (i.e., the first clear well in the dilution series).

Experimental Workflow Diagram

A 1. Prepare Stock Solution (R)-Gyramide A in CAMHB (e.g., 256 µg/mL) C 3. Serial Dilution Dispense 100µL CAMHB (Wells 2-12) Add 200µL drug to Well 1 Perform 2-fold dilutions (Well 1 to 10) A->C Drug Prep B 2. Prepare E. coli Inoculum Adjust to 0.5 McFarland Dilute to ~1x10^6 CFU/mL D 4. Inoculate Plate Add 100µL of E. coli inoculum to Wells 1-11 B->D Inoculum Prep C->D Plate Prep E 5. Incubate 16-20 hours at 35°C D->E F 6. Read Results Visually inspect for turbidity E->F G Determine MIC Lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The results of the MIC assay should be recorded systematically. The use of triplicate wells for each concentration is recommended to ensure reproducibility.

Table 1: Example MIC Data for this compound against E. coli

Well(R)-Gyramide A (µg/mL)Replicate 1Replicate 2Replicate 3Interpretation
1128---No Growth
264---No Growth
332---No Growth
416 - - - No Growth
58+++Growth
64+++Growth
72+++Growth
81+++Growth
90.5+++Growth
100.25+++Growth
11Growth Control+++Valid Growth
12Sterility Control---Valid (Sterile)

+ denotes visible growth (turbidity); - denotes no visible growth (clear).

Interpretation: Based on the data in Table 1, the lowest concentration of this compound that inhibited visible bacterial growth across all replicates was 16 µg/mL. Therefore, the MIC is determined to be 16 µg/mL .

Conclusion This application note provides a comprehensive and detailed protocol for determining the MIC of this compound against E. coli. The broth microdilution method is a reliable and standardized technique for quantifying the in vitro activity of novel antimicrobial compounds.[8][10] Establishing the MIC is a critical early step in the drug development pipeline, providing essential data for further preclinical and clinical evaluation of new antibiotic candidates targeting bacterial DNA gyrase.

References

Application Notes and Protocols for (R)-Gyramide A Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Gyramide A Hydrochloride is a known inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication and repair in prokaryotes.[1][2] It disrupts the supercoiling activity of DNA gyrase, leading to alterations in chromosome topology, blockage of DNA replication, and ultimately, inhibition of bacterial cell division.[3][4] While the primary body of research on this compound has focused on its antibacterial properties, the structural class of gyramides has been suggested to have potential activity against eukaryotic topoisomerases, which are validated targets in cancer therapy.[3]

These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound in mammalian cell culture, particularly in the context of cancer research. The following protocols are designed as a starting point for screening and mechanistic studies.

Data Presentation

Currently, quantitative data for this compound is limited to its activity in bacterial systems. The table below summarizes the available information. It is critical for researchers to experimentally determine the effective concentrations and cytotoxic effects in their specific mammalian cell lines of interest.

ParameterOrganism/SystemValueReference
IC50 (Supercoiling Inhibition) E. coli DNA Gyrase3.3 µM[1][2][5]
Minimum Inhibitory Concentration (MIC) E. coli10 - 80 µM[1][2][5]
Minimum Inhibitory Concentration (MIC) P. aeruginosa10 - 80 µM[1][2][5]
Minimum Inhibitory Concentration (MIC) S. enterica10 - 80 µM[1][2][5]
IC50 (Mammalian Cell Lines) Not ReportedTo be determined (TBD)

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the compound is crucial for reproducible results.

  • Solubility: this compound is soluble in DMSO and ethanol.

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve the appropriate weight of this compound (Molecular Weight: 443.0 g/mol ) in sterile DMSO. For example, dissolve 4.43 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Preliminary Cytotoxicity Screening in Cancer Cell Lines

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using a resazurin-based viability assay.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (specific to each cell line)

    • 96-well clear-bottom black plates

    • This compound stock solution (10 mM in DMSO)

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

    • Vehicle control (DMSO)

    • Positive control (e.g., doxorubicin)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

      • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.01 µM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%).

      • Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control.

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

      • Incubate the plate for 48 to 72 hours.

    • Cell Viability Assessment:

      • Add 10 µL of resazurin solution to each well.

      • Incubate for 2-4 hours at 37°C, protected from light.

      • Measure the fluorescence intensity using a plate reader.

    • Data Analysis:

      • Subtract the background fluorescence (from wells with medium only).

      • Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

      • Plot the percentage of cell viability against the log concentration of this compound.

      • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Investigation of Mechanism of Action: Western Blot Analysis

This protocol provides a framework for investigating the effect of this compound on key proteins involved in DNA damage and apoptosis, given the potential for targeting topoisomerases.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Topoisomerase II, anti-phospho-H2A.X, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis:

      • Seed cells in 6-well plates and allow them to attach overnight.

      • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

      • Harvest the cells by scraping and wash with ice-cold PBS.

      • Lyse the cells in RIPA buffer on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Western Blotting:

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis:

      • Quantify the band intensities and normalize to the loading control. Compare the expression of target proteins in treated samples versus the control.

Visualizations

bacterial_mechanism gyramide (R)-Gyramide A Hydrochloride gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) gyramide->gyrase Inhibits ATPase activity supercoiling Negative Supercoiling of DNA gyrase->supercoiling Catalyzes atp ATP atp->gyrase Energy Source replication DNA Replication & Chromosome Segregation supercoiling->replication Enables growth_arrest Bacterial Growth Arrest replication->growth_arrest Leads to (when inhibited)

Caption: Known mechanism of this compound in bacteria.

experimental_workflow start Start: (R)-Gyramide A Hydrochloride stock_prep Prepare Stock Solution (10 mM in DMSO) start->stock_prep cytotoxicity Cytotoxicity Screening (e.g., Resazurin Assay) stock_prep->cytotoxicity ic50 Determine IC50 in a Panel of Cancer Cell Lines cytotoxicity->ic50 mechanistic Mechanistic Studies (at IC50 concentrations) ic50->mechanistic western Western Blot for Topoisomerase II, Apoptosis Markers (p-H2A.X, Cleaved PARP) mechanistic->western cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V Staining) mechanistic->apoptosis end Evaluate Anti-Cancer Potential western->end cell_cycle->end apoptosis->end

Caption: General workflow for evaluating a novel compound in cancer cells.

References

Probing Bacterial Gyrase Function with (R)-Gyramide A Hydrochloride: A Chemical Biology Tool

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in microbiology, biochemistry, and antibacterial drug discovery.

Introduction

(R)-Gyramide A Hydrochloride is a potent and specific inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Unlike many other gyrase inhibitors, this compound exhibits specificity for gyrase and does not affect the closely related topoisomerase IV, making it an invaluable tool for dissecting the specific roles of gyrase in bacterial physiology.[1][2][4] Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit, which leads to the disruption of DNA supercoiling, altered chromosome topology, and ultimately, the cessation of bacterial growth.[5] This application note provides detailed protocols for utilizing this compound as a chemical probe to investigate gyrase function both in vitro and in vivo.

Mechanism of Action

This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase.[5] This inhibition prevents the enzyme from hydrolyzing ATP, a necessary step for the strand-passage reaction that introduces negative supercoils. The consequence of this inhibition is a decrease in the overall negative supercoiling of the bacterial chromosome, leading to a more relaxed or even positively supercoiled state. This altered DNA topology physically obstructs the progression of replication forks and transcription machinery, triggering the SOS response, a global response to DNA damage, and ultimately leading to bacteriostasis.[5]

cluster_0 Cellular Effects of this compound R_Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) R_Gyramide_A->DNA_Gyrase Inhibits ATPase_Activity ATPase Activity (ATP Hydrolysis) R_Gyramide_A->ATPase_Activity Competitively Inhibits DNA_Gyrase->ATPase_Activity Mediates DNA_Supercoiling Negative DNA Supercoiling ATPase_Activity->DNA_Supercoiling Drives ATPase_Activity->DNA_Supercoiling Inhibition leads to Reduced Supercoiling Chromosome_Topology Altered Chromosome Topology DNA_Supercoiling->Chromosome_Topology Maintains Normal DNA_Replication DNA Replication & Transcription Block Chromosome_Topology->DNA_Replication SOS_Response SOS Response Induction DNA_Replication->SOS_Response Triggers Bacteriostasis Bacteriostasis SOS_Response->Bacteriostasis

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound.

ParameterValueOrganism(s)Reference(s)
IC50 (Gyrase Supercoiling) 3.3 µME. coli[1][2][4][6]
MIC (Minimum Inhibitory Concentration) 10-80 µME. coli, P. aeruginosa, S. enterica[1][2][4][6]

Experimental Protocols

Here we provide detailed protocols for key experiments to probe gyrase function using this compound.

In Vitro DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. Inhibition of this activity by this compound can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • This compound stock solution (in DMSO)

  • Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

  • Agarose

  • 1X TAE Buffer

  • Ethidium bromide or other DNA stain

  • Chloroform:isoamyl alcohol (24:1)

Protocol:

  • On ice, prepare a reaction mix for each sample in a microfuge tube. For a 30 µL reaction:

    • 6 µL 5X Gyrase Assay Buffer

    • 1 µL Relaxed pBR322 DNA (0.5 µg)

    • x µL this compound or DMSO (vehicle control)

    • y µL Nuclease-free water (to a final volume of 27 µL)

  • Add 3 µL of diluted DNA gyrase (1-2 units) to each reaction tube, except for the negative control (add dilution buffer instead).

  • Mix gently and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 6 µL of Stop Buffer/Loading Dye.

  • (Optional) Add 30 µL of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. Transfer the upper aqueous phase to a new tube.

  • Load 20 µL of each reaction onto a 1% agarose gel in 1X TAE buffer containing a DNA stain.

  • Run the gel at 80-100V until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. Relaxed plasmid will migrate slower than the supercoiled product.

cluster_1 In Vitro DNA Gyrase Supercoiling Assay Workflow A Prepare Reaction Mix (Buffer, Relaxed DNA, (R)-Gyramide A) B Add DNA Gyrase A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands (UV Transilluminator) E->F

Figure 2: Workflow for the in vitro DNA gyrase supercoiling assay.
Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is stimulated by the presence of DNA. This compound competitively inhibits this activity. The assay can be performed using various methods, including a coupled-enzyme assay that measures NADH oxidation.

Materials:

  • Purified bacterial DNA gyrase

  • Linear or relaxed plasmid DNA

  • 5X Gyrase ATPase Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT

  • This compound stock solution (in DMSO)

  • ATP solution

  • Coupled enzyme system (Pyruvate kinase, Lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • In a 96-well UV-transparent plate, prepare the following reaction mixture per well (for a 100 µL final volume):

    • 20 µL 5X Gyrase ATPase Buffer

    • 5 µL Linear DNA (e.g., pBR322, 1 mg/mL)

    • 2 µL PEP (40 mM)

    • 1 µL Pyruvate kinase/Lactate dehydrogenase mix

    • 2 µL NADH (10 mM)

    • x µL this compound or DMSO

    • y µL Nuclease-free water to 90 µL

  • Add 10 µL of diluted DNA gyrase to each well.

  • Incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of ATP (to a final concentration of 1 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).

In Vivo Chromosome Condensation Assay

Treatment of bacteria with this compound leads to alterations in chromosome topology, often resulting in a condensed and abnormally localized chromosome. This can be visualized using DNA staining and fluorescence microscopy.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • DAPI (4',6-diamidino-2-phenylindole) or another DNA stain

  • Phosphate-buffered saline (PBS)

  • Agarose pads (1.5%) for microscopy

  • Fluorescence microscope with appropriate filters

Protocol:

  • Grow an overnight culture of the bacterial strain in LB broth at 37°C with shaking.

  • Dilute the overnight culture 1:100 into fresh LB broth and grow to early exponential phase (OD₆₀₀ ≈ 0.1-0.2).

  • Add this compound to the desired final concentration (e.g., 2-4x MIC). Include a DMSO-treated vehicle control.

  • Incubate the cultures for a defined period (e.g., 1-2 hours) at 37°C with shaking.

  • Harvest 1 mL of cells by centrifugation.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in a small volume of PBS containing DAPI (1-2 µg/mL) and incubate in the dark for 15 minutes.

  • Place a small drop of the stained cell suspension onto a 1.5% agarose pad on a microscope slide.

  • Cover with a coverslip and visualize using a fluorescence microscope.

  • Observe and record the morphology and localization of the nucleoid in treated versus untreated cells. Treated cells are expected to show more compact and mislocalized nucleoids.[5]

cluster_2 In Vivo Chromosome Condensation Assay Workflow Start Bacterial Culture (Exponential Phase) Treat Treat with (R)-Gyramide A Start->Treat Incubate Incubate Treat->Incubate Stain Stain with DAPI Incubate->Stain Microscopy Fluorescence Microscopy Stain->Microscopy Analyze Analyze Nucleoid Morphology Microscopy->Analyze

Figure 3: Workflow for the in vivo chromosome condensation assay.
Topoisomerase IV Decatenation Assay (Specificity Control)

To confirm the specificity of this compound for gyrase, it is essential to perform a counter-screen against the closely related topoisomerase IV. This assay measures the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP

  • This compound stock solution (in DMSO)

  • A known topoisomerase IV inhibitor (e.g., ciprofloxacin) as a positive control

  • Stop Buffer/Loading Dye

  • Agarose, 1X TAE Buffer, and DNA stain

Protocol:

  • Set up reactions as described for the gyrase supercoiling assay, but with the following modifications:

    • Use 5X Topoisomerase IV Assay Buffer.

    • Use kDNA as the substrate.

    • Use purified topoisomerase IV instead of gyrase.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and analyze by agarose gel electrophoresis.

  • Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. This compound should not inhibit this process, whereas the positive control should.[1][2][4]

Conclusion

This compound is a powerful and specific chemical probe for investigating the function of bacterial DNA gyrase. Its ability to selectively inhibit gyrase without affecting topoisomerase IV allows for the unambiguous study of gyrase-specific roles in DNA replication, chromosome segregation, and other essential cellular processes. The protocols provided here offer a starting point for researchers to employ this valuable tool in their studies of bacterial physiology and for the development of novel antibacterial agents.

References

Troubleshooting & Optimization

troubleshooting (R)-Gyramide A Hydrochloride solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound in experimental media.

Problem: Precipitate forms when adding this compound stock solution to aqueous media.

This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Precipitate observed in media check_stock 1. Verify Stock Solution - Is it clear? - Recently prepared? start->check_stock reduce_conc 2. Lower Final Concentration - Is the concentration above the solubility limit? check_stock->reduce_conc Stock is clear modify_media 3. Modify Media Composition - Can you add a co-solvent? - Can pH be adjusted? reduce_conc->modify_media Precipitate persists change_solvent 4. Alter Stock Solvent - Can a less volatile solvent be used? modify_media->change_solvent Precipitate persists sonicate 5. Use Physical Dissolution Aids - Gentle warming (37°C) - Sonication change_solvent->sonicate Precipitate persists success Solution is clear sonicate->success Issue resolved fail Precipitate remains sonicate->fail Further optimization needed

Caption: Troubleshooting workflow for this compound precipitation in media.

Detailed Steps:

  • Verify Stock Solution:

    • Question: Is your stock solution clear and free of precipitate?

    • Action: Visually inspect your stock solution. If it is cloudy or contains particles, it may have precipitated.

    • Solution: Gently warm the stock solution to 37°C and use an ultrasonic bath to aid in redissolution. To prevent repeated freeze-thaw cycles that can affect stability, it is recommended to store the stock solution in aliquots.[1]

  • Lower the Final Concentration:

    • Question: What is the final concentration of this compound in your media?

    • Action: Compare your target concentration with the known solubility limits. The solubility in a 1:1 mixture of Ethanol:PBS (pH 7.2) is 0.5 mg/mL.[1][2] Your final concentration in aqueous media should be significantly lower than this to avoid precipitation.

    • Solution: Perform a serial dilution of your stock solution to achieve a lower final concentration. It is often better to add a larger volume of a more dilute stock solution to the media.

  • Modify Media Composition:

    • Question: Does your experimental media contain components that could reduce solubility?

    • Action: High concentrations of salts or proteins in cell culture media can decrease the solubility of small molecules.

    • Solution:

      • Co-solvents: If your experimental design allows, consider adding a small percentage of an organic solvent (e.g., DMSO or ethanol) to the final media. The total organic solvent concentration should typically be kept below 1% (v/v) to minimize toxicity to cells.

      • pH: While the hydrochloride salt form suggests better solubility at lower pH, the pH of most cell culture media is buffered around 7.2-7.4. Drastically altering the media pH is generally not feasible for cell-based assays.

  • Alter the Stock Solvent:

    • Question: What solvent are you using for your stock solution?

    • Action: While this compound is soluble in DMSO, DMF, and ethanol up to 50 mg/mL, the choice of solvent can impact its introduction into aqueous media.[1][2]

    • Solution: Consider preparing your stock solution in a solvent that is miscible with your media and has a lower vapor pressure than ethanol, such as DMSO. This can sometimes lead to a more stable dispersion upon dilution.

  • Use Physical Dissolution Aids:

    • Question: Have you tried physical methods to aid dissolution?

    • Action: Gentle physical assistance can sometimes help dissolve small amounts of precipitate.

    • Solution: After adding the stock solution to the media, you can try gentle warming to 37°C and brief sonication. However, be cautious with sonication as it can degrade some compounds or media components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO, DMF, and Ethanol at concentrations up to 50 mg/mL.[1][2] DMSO is a common choice for preparing high-concentration stock solutions for cell-based assays due to its miscibility with aqueous solutions and relatively low toxicity at low final concentrations (typically <0.5% v/v).

Q2: What is the maximum concentration of this compound that can be used in aqueous media?

A2: The solubility of this compound is significantly lower in aqueous solutions. In a 1:1 mixture of Ethanol:PBS (pH 7.2), the solubility is 0.5 mg/mL.[1][2] For cell culture media, it is advisable to work with final concentrations well below this limit to avoid precipitation. The exact maximum concentration will depend on the specific composition of your media.

Q3: Can I heat the media to dissolve precipitated this compound?

A3: Gentle warming to 37°C can aid in dissolution.[1] However, prolonged or excessive heating of cell culture media should be avoided as it can degrade essential components like vitamins, amino acids, and serum proteins.

Q4: How should I store my this compound stock solution?

A4: Stock solutions should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, it is advised to use the solution within one month, and within six months if stored at -80°C.[1]

Q5: What are the key factors that influence the solubility of drugs like this compound in media?

A5: Several factors can affect drug solubility in experimental media. Understanding these can help in troubleshooting.

G cluster_factors Influencing Factors Solubility (R)-Gyramide A HCl Solubility pH pH Solubility->pH Temp Temperature Solubility->Temp Ionic Ionic Strength Solubility->Ionic Cosolvent Co-solvents Solubility->Cosolvent MediaComp Media Components (Proteins, Salts) Solubility->MediaComp

Caption: Key factors influencing the solubility of this compound in media.

Data Summary

Solubility of this compound

SolventConcentrationReference
DMSO50 mg/mL[1][2]
DMF50 mg/mL[1][2]
Ethanol50 mg/mL[1][2]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 443.0 g/mol )[2]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex briefly to mix.

    • If the compound does not fully dissolve, gently warm the tube to 37°C and sonicate for a short period until the solution is clear.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture media

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in fresh, sterile DMSO or cell culture media to get a more dilute intermediate stock. This helps to minimize the final concentration of DMSO and avoid precipitation. For example, to achieve a final concentration of 10 µM in 10 mL of media, you could add 10 µL of the 10 mM stock. To improve solubility, it is often better to first dilute the 10 mM stock 1:10 in media (to make a 1 mM intermediate) and then add 100 µL of this intermediate to the final 10 mL volume.

    • Add the desired volume of the stock or intermediate solution to the pre-warmed cell culture media while gently vortexing or swirling the media. Crucially, add the drug solution to the media, not the other way around.

    • Visually inspect the final working solution for any signs of precipitation. If a slight haze is observed, gentle warming to 37°C may help.

    • Ensure the final concentration of DMSO is below the tolerance level for your specific cell line (typically <0.5% v/v).

References

Technical Support Center: Optimizing (R)-Gyramide A Hydrochloride Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of (R)-Gyramide A Hydrochloride in antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1] By inhibiting the ATPase activity of DNA gyrase, it disrupts DNA supercoiling, leading to abnormally condensed chromosomes, blockage of DNA replication, and interruption of chromosome segregation.[2][3] This ultimately results in the inhibition of bacterial growth.

Q2: What is the antibacterial spectrum of this compound?

(R)-Gyramide A has demonstrated activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. It is also effective against several Gram-positive strains, such as Bacillus subtilis, Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, Staphylococcus saprophyticus, Staphylococcus epidermidis, Streptococcus agalactiae, Enterococcus faecalis, and Streptococcus pyogenes.[4]

Q3: What are the recommended starting concentrations for antibacterial assays?

Reported Minimum Inhibitory Concentrations (MICs) for (R)-Gyramide A range from 10-80 µM for E. coli, P. aeruginosa, and S. enterica, and 4–16 µg/mL for various Gram-positive bacteria.[4][5] It is advisable to start with a broad concentration range in your initial experiments to determine the MIC for your specific bacterial strain and experimental conditions.

Q4: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. For aqueous solutions, it can be dissolved in a 1:1 solution of Ethanol:PBS (pH 7.2).

Q5: How should I prepare my stock solutions?

Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For the assay, this stock solution can be serially diluted in the desired culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture medium. The compound may have limited solubility in aqueous media, especially at higher concentrations.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but does not exceed a level toxic to the bacteria (typically <1%).- Prepare fresh dilutions for each experiment.- Consider using a different solvent system, such as a co-solvent system (e.g., Ethanol:PBS).
Inconsistent or non-reproducible MIC values. - Inaccurate serial dilutions.- Variation in bacterial inoculum density.- Contamination of cultures or reagents.- Use calibrated pipettes and perform serial dilutions carefully.- Standardize the bacterial inoculum to a consistent optical density (e.g., 0.5 McFarland standard) for each experiment.- Maintain aseptic techniques throughout the procedure.
No antibacterial activity observed, even at high concentrations. - The bacterial strain may be resistant to (R)-Gyramide A.- The compound may have degraded.- Drug efflux pumps in the bacteria may be removing the compound.- Test against a known susceptible control strain.- Store the compound under recommended conditions (typically -20°C) and protect from light.- Consider using an efflux pump inhibitor in your assay as a control to investigate this possibility.
High background absorbance or turbidity in control wells. - Contamination of the culture medium.- Precipitation of media components.- Use fresh, sterile culture medium and reagents.- Visually inspect the medium for any signs of precipitation before inoculation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.

    • Store the stock solution at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile Mueller-Hinton Broth (MHB) or another suitable broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of this compound by diluting the stock solution in MHB to twice the highest desired starting concentration.

    • Add 200 µL of this working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[9][10]

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12]

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the two to three wells with higher concentrations), take a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]

Data Presentation

Table 1: Example MIC and MBC Data for this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Escherichia coli ATCC 259221632
Staphylococcus aureus ATCC 29213816
Pseudomonas aeruginosa ATCC 2785332>64

Visualizations

Signaling Pathway of (R)-Gyramide A Action

GyramideA_Pathway cluster_cell Bacterial Cell GyramideA (R)-Gyramide A Hydrochloride DNAGyrase DNA Gyrase GyramideA->DNAGyrase Inhibits ATPase Activity DNA Bacterial Chromosome DNAGyrase->DNA Alters Supercoiling ReplicationFork Stalled Replication Fork DNA->ReplicationFork Blocks Progression ssDNA Single-Stranded DNA (ssDNA) Accumulation ReplicationFork->ssDNA OxidativeStress Oxidative Stress (ROS Production) ReplicationFork->OxidativeStress Induces RecA RecA Activation ssDNA->RecA LexA LexA Cleavage RecA->LexA Stimulates Autocleavage SOS_Response SOS Response Genes (sulA, umuDC, etc.) LexA->SOS_Response De-repression CellDivision Inhibition of Cell Division SOS_Response->CellDivision CellDeath Bacterial Cell Death CellDivision->CellDeath OxidativeStress->CellDeath

Caption: Mechanism of action of (R)-Gyramide A leading to bacterial cell death.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow start Start prep_compound Prepare (R)-Gyramide A Hydrochloride Stock Solution start->prep_compound prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate plate (16-24h, 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Logical Relationship for Troubleshooting Assay Failures

Troubleshooting_Logic start Assay Failure: No Antibacterial Activity check_strain Is the bacterial strain known to be susceptible? start->check_strain check_compound Is the compound stored correctly and freshly prepared? check_strain->check_compound Yes resistant_strain Conclusion: Strain is likely resistant. check_strain->resistant_strain No check_efflux Could efflux pumps be a factor? check_compound->check_efflux Yes degraded_compound Conclusion: Compound may be degraded. check_compound->degraded_compound No check_efflux->resistant_strain No efflux_issue Action: Test with an efflux pump inhibitor. check_efflux->efflux_issue Yes new_strain Action: Test with a susceptible control strain. resistant_strain->new_strain new_compound Action: Use a fresh batch of the compound. degraded_compound->new_compound

Caption: Troubleshooting logic for unexpected lack of antibacterial activity.

References

potential off-target effects of (R)-Gyramide A Hydrochloride in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride. The information focuses on its mechanism of action and potential off-target effects in bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in bacteria?

This compound is a bacteriostatic agent that specifically targets and inhibits bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[1][2][3][4] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2] This inhibition leads to an altered topological state of the bacterial chromosome, causing it to become abnormally condensed and localized.[1][2][3] Consequently, DNA replication is blocked, chromosome segregation is interrupted, and the SOS DNA damage response pathway is induced, ultimately halting cell division.[1][2][3]

Q2: Is (R)-Gyramide A known to have off-target effects in bacteria?

Current research indicates that (R)-Gyramide A is a highly specific inhibitor of DNA gyrase.[1][5] A key finding is its lack of inhibition of the closely related enzyme, topoisomerase IV, in E. coli.[1][2][3][5] This specificity distinguishes it from other classes of topoisomerase inhibitors, such as fluoroquinolones, which can have activity against both enzymes.[2]

Q3: How does the resistance profile of (R)-Gyramide A suggest its specificity?

Bacterial mutants with reduced susceptibility to (R)-Gyramide A do not exhibit cross-resistance to other DNA gyrase inhibitors like ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin).[2][3][5] This lack of cross-resistance points to a unique mechanism of action and binding site for (R)-Gyramide A, further supporting its specific interaction with DNA gyrase.[2]

Q4: What is the difference between an "off-target" effect and general antibiotic effects on the microbiome?

An "off-target" effect, in the context of this guide, refers to the direct interaction of (R)-Gyramide A with molecular targets other than DNA gyrase within the bacterial cell. This is distinct from the broader ecological effects of an antibiotic on a mixed population of bacteria, such as the gut microbiome, which can be altered by any effective antibiotic.[6][7][8]

Troubleshooting Guides

Guide 1: Confirming Specificity of (R)-Gyramide A in Your Bacterial Strain

Issue: You need to verify that (R)-Gyramide A is specifically inhibiting DNA gyrase and not other topoisomerases in your bacterial species of interest.

Suggested Experimental Workflow:

G cluster_0 In Vitro Assay cluster_1 In Vivo Validation a Isolate DNA Gyrase and Topoisomerase IV from your strain b Perform in vitro supercoiling (for Gyrase) or decatenation (for Topo IV) assays a->b c Titrate (R)-Gyramide A into each reaction b->c d Determine IC50 for each enzyme c->d e Generate resistant mutants to (R)-Gyramide A f Sequence gyrA, gyrB, parC, and parE genes e->f g Test for cross-resistance with quinolones (e.g., ciprofloxacin) e->g h Analyze results for gyrase-specific mutations and lack of cross-resistance f->h g->h

Caption: Workflow to confirm the target specificity of (R)-Gyramide A.

Detailed Steps:

  • Enzyme Inhibition Assays:

    • Purify DNA gyrase and topoisomerase IV from your bacterial strain.

    • Conduct an in vitro DNA supercoiling assay for DNA gyrase and a decatenation assay for topoisomerase IV.

    • Include a concentration gradient of (R)-Gyramide A in parallel reactions for both enzymes.

    • Expected Outcome: You should observe potent inhibition of DNA gyrase activity with a low IC50 value, while topoisomerase IV activity remains largely unaffected.[1][2][3]

  • Resistant Mutant Analysis:

    • Generate spontaneous resistant mutants by plating a high density of your bacterial strain on agar containing inhibitory concentrations of (R)-Gyramide A.

    • Sequence the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) in the resistant isolates.

    • Expected Outcome: Mutations should primarily be located in gyrA or gyrB.[4]

    • Determine the Minimum Inhibitory Concentration (MIC) of ciprofloxacin and novobiocin for these mutants.

    • Expected Outcome: The mutants should not show significantly increased resistance to ciprofloxacin or novobiocin.[2][3][5]

Guide 2: Investigating Unexpected Phenotypes or Potential Off-Target Effects

Issue: You observe a phenotype in your experiments that is not readily explained by the known mechanism of DNA gyrase inhibition (e.g., unexpected changes in metabolic pathways, cell morphology distinct from filamentation).

Suggested Experimental Workflow:

G a Observe Unexpected Phenotype with (R)-Gyramide A Treatment b Compare with phenotype of known gyrase inhibitors (e.g., novobiocin) a->b c Is the phenotype unique to (R)-Gyramide A? b->c d Yes c->d e No c->e g Investigate potential off-target effects d->g f Phenotype is likely due to gyrase inhibition e->f h Transcriptomics (RNA-Seq) or Proteomics (Mass Spec) g->h i Identify differentially expressed genes/proteins h->i j Pathway analysis to identify affected cellular processes i->j

Caption: Logical workflow for investigating unexpected phenotypes.

Detailed Steps:

  • Comparative Analysis: Treat your bacterial strain with another known DNA gyrase inhibitor that acts on the GyrB subunit, such as novobiocin.[9] Compare the resulting phenotype with that observed with (R)-Gyramide A. If the phenotypes are similar, the observed effect is likely a consequence of DNA gyrase inhibition.

  • Omics Approaches: If the phenotype is unique to (R)-Gyramide A, consider using transcriptomics (RNA-Seq) or proteomics to get a global view of the cellular response.

    • Method: Culture your bacteria with and without a sub-inhibitory concentration of (R)-Gyramide A. Extract RNA or protein and perform sequencing or mass spectrometry, respectively.

    • Analysis: Identify genes or proteins that are significantly up- or down-regulated in the presence of the compound. Use bioinformatics tools to perform pathway analysis on these differentially expressed molecules. This may reveal unexpected cellular pathways affected by the compound, suggesting potential off-target interactions.

  • Thermal Shift Assays (CETSA/PTSA): Cellular Thermal Shift Assays or Proteome-wide Thermal Shift Assays can identify direct binding targets of a compound in a cellular context.

    • Method: Treat intact bacterial cells with (R)-Gyramide A. Heat the cell lysate to various temperatures, and then quantify the remaining soluble proteins.

    • Principle: A protein that binds to (R)-Gyramide A will typically be stabilized and remain soluble at higher temperatures compared to its unbound state.

    • Analysis: This can confirm DNA gyrase as the primary target and potentially identify other, lower-affinity binding partners.

Data Summary

The following tables summarize key quantitative data related to the activity of (R)-Gyramide A and its analogs.

Table 1: In Vitro Inhibitory Activity of Gyramide Analogs against E. coli DNA Gyrase

CompoundDNA Supercoiling IC50 (nM)ATPase Activity InhibitionReference
(R)-Gyramide APotent Inhibition (specific value not stated)Competitive[1][2]
Gyramide D47Not Altered[4]
Gyramide E170Not Altered[4]
Gyramide F110Not Altered[4]

Table 2: Cross-Resistance Profile of (R)-Gyramide A Resistant E. coli Mutants

CompoundMIC against Parent Strain (µg/mL)MIC against 3R Mutants (µg/mL)Fold Change in ResistanceReference
(R)-Gyramide A (3)< 4.1> 41> 10x[2]
Ciprofloxacin (1)0.0080.008 - 0.016~1-2x[2]
Novobiocin (2)4.14.1 - 8.2~1-2x[2]

Note: "3R mutants" refers to five spontaneous mutants resistant to (R)-Gyramide A.[2]

References

stability of (R)-Gyramide A Hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-Gyramide A Hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in several organic solvents and a mixture of an organic solvent with aqueous buffer. For optimal solubility and stability of stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol are recommended.[1][2] A stock solution can also be prepared in a 1:1 mixture of Ethanol and PBS (pH 7.2), though at a lower concentration.[1][2]

Q2: What are the recommended storage conditions for this compound solid and stock solutions?

A2: The solid form of this compound is stable for at least four years when stored at -20°C.[2] Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. When stored at -20°C, the stock solution should be used within one month, and at -80°C, it can be used within six months.[1]

Q3: My this compound solution appears cloudy or precipitated after dilution in an aqueous buffer. What should I do?

A3: This may indicate that the solubility of the compound has been exceeded in the final aqueous buffer. To address this, you can try the following:

  • Increase the proportion of the organic solvent in the final solution, ensuring it is compatible with your experimental system.

  • Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]

  • Prepare a more dilute stock solution before making the final dilution into the aqueous buffer.

Q4: I am observing a loss of activity of this compound in my multi-day cell culture experiment. What could be the cause?

A4: While this compound is generally stable, prolonged incubation in aqueous cell culture media at 37°C can lead to gradual degradation. It is recommended to refresh the media with a freshly diluted compound every 24-48 hours to maintain the desired effective concentration. The stability is also pH-dependent; ensure the pH of your culture medium remains stable throughout the experiment.

Troubleshooting Guide: Stability Issues in Aqueous Solutions

This guide addresses potential degradation of this compound under various stress conditions. The data presented here is based on forced degradation studies, which are designed to accelerate the degradation process to identify potential degradation products and pathways.[3][4][5][6]

Hydrolytic Stability

This compound exhibits pH-dependent stability in aqueous solutions. Degradation is observed under strongly acidic and alkaline conditions.

Table 1: Hypothetical Hydrolytic Degradation of this compound

pH ConditionTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl602415%Cleavage of the sulfonamide bond
pH 4.0 Buffer6024< 5%-
pH 7.4 Buffer6024< 5%-
0.1 M NaOH602425%Hydrolysis of the sulfonamide and ether linkages
Oxidative Stability

The compound shows susceptibility to oxidative stress.

Table 2: Hypothetical Oxidative Degradation of this compound

Oxidizing AgentConcentrationTemperature (°C)Incubation Time (hours)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
H₂O₂3%252418%N-oxidation, Sulfoxide formation
Photostability

Exposure to light can induce degradation of this compound.

Table 3: Hypothetical Photostability of this compound

Light SourceIntensityExposure Duration% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
ICH Option 1 (UV/Vis)1.2 million lux hours, 200 W h/m²7 days12%Photolytic cleavage products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound.[3][4][7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffer (pH 4.0, 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis: Dissolve this compound in pH 7.4 buffer to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Store protected from light at room temperature for 24 hours.

  • Photostability: Expose a 1 mg/mL solution of this compound in a suitable solvent to light conditions as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Table 4: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-31 min: 80-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 229 nm[2]
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start (R)-Gyramide A Hydrochloride acid 0.1 M HCl start->acid base 0.1 M NaOH start->base neutral pH 7.4 Buffer start->neutral oxidative 3% H₂O₂ start->oxidative photo Light Exposure start->photo incubate_heat Incubate at 60°C acid->incubate_heat base->incubate_heat neutral->incubate_heat incubate_rt Incubate at RT oxidative->incubate_rt photostability_chamber Photostability Chamber photo->photostability_chamber hplc HPLC Analysis incubate_heat->hplc incubate_rt->hplc photostability_chamber->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

signaling_pathway cluster_gyrase DNA Gyrase Inhibition cluster_cellular_response Cellular Response gyramide (R)-Gyramide A gyrase DNA Gyrase (GyrA & GyrB subunits) gyramide->gyrase Inhibits ATPase activity adp ADP + Pi gyrase->adp supercoiling Negative Supercoiling gyrase->supercoiling Catalyzes chromosome Altered Chromosome Topology gyrase->chromosome Leads to atp ATP atp->gyrase Hydrolysis replication DNA Replication supercoiling->replication Enables division Cell Division Inhibition replication->division sos SOS Response chromosome->sos Induces sos->division

Caption: Mechanism of action of (R)-Gyramide A.[8][9][10][11]

References

addressing unexpected results with (R)-Gyramide A Hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of bacterial DNA gyrase.[1] It competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for DNA supercoiling. This disruption of DNA topology halts DNA replication and chromosome segregation, ultimately leading to a bacteriostatic effect.[2][3]

Q2: Is this compound specific for DNA gyrase?

Yes, studies have shown that (R)-Gyramide A is a specific inhibitor of DNA gyrase and does not significantly affect the closely related enzyme, topoisomerase IV.[2][3][4][5] This specificity distinguishes it from other classes of antibiotics like quinolones, which can target both enzymes.[2]

Q3: What is the solubility and stability of this compound?

This compound is soluble in various organic solvents and a buffer solution. For long-term storage, it is recommended to store the compound at -20°C, where it is stable for at least one month in solution and has a shelf life of at least four years as a solid.[4][6]

Data Presentation: Solubility

SolventSolubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Q4: What are the reported IC50 and MIC values for (R)-Gyramide A?

(R)-Gyramide A disrupts the supercoiling activity of DNA gyrase with an IC50 value of 3.3 µM.[1][4][5] It demonstrates antibacterial activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) typically ranging from 10-80 µM.[4][5][7]

Troubleshooting Guide

This guide addresses potential unexpected results you may encounter during your experiments with this compound.

Issue 1: Reduced or no antibacterial activity observed.

  • Possible Cause 1: Bacterial strain expresses efflux pumps.

    • Explanation: Some bacteria possess efflux pumps that can actively transport (R)-Gyramide A out of the cell, reducing its intracellular concentration and efficacy. The AcrAB-TolC efflux pump in E. coli is a known factor in reducing susceptibility.[3][8]

    • Suggested Solution:

      • Use a bacterial strain deficient in relevant efflux pumps (e.g., a ΔtolC mutant).

      • Co-administer an efflux pump inhibitor, such as Phe-Arg-β-naphthylamine (PAβN), to increase the intracellular concentration of (R)-Gyramide A.[3]

  • Possible Cause 2: Development of bacterial resistance.

    • Explanation: Spontaneous mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase, can lead to resistance to (R)-Gyramide A.[9]

    • Suggested Solution:

      • Sequence the gyrA and gyrB genes of the resistant strain to identify potential mutations.

      • Test (R)-Gyramide A against a wild-type strain of the same bacteria to confirm compound activity. Importantly, mutants with reduced susceptibility to gyramide A do not typically show cross-resistance to ciprofloxacin and novobiocin.[2][3]

  • Possible Cause 3: Incorrect compound concentration or degradation.

    • Explanation: The prepared stock solution may be at a lower concentration than intended, or the compound may have degraded due to improper storage.

    • Suggested Solution:

      • Prepare fresh stock solutions from a solid form of the compound.

      • Verify the concentration of the stock solution using an appropriate analytical method.

      • Ensure stock solutions are stored at -20°C or -80°C for short-term and long-term storage, respectively.[6]

Issue 2: Unexpected cytotoxicity in eukaryotic cell lines.

  • Possible Cause: Off-target effects at high concentrations.

    • Explanation: While (R)-Gyramide A is a selective inhibitor of bacterial DNA gyrase, high concentrations may lead to off-target effects in eukaryotic cells.

    • Suggested Solution:

      • Perform a dose-response experiment to determine the cytotoxic concentration of (R)-Gyramide A in your specific cell line.

      • Use the lowest effective concentration that elicits the desired antibacterial effect while minimizing host cell toxicity.

      • Include appropriate vehicle controls in your experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in bacterial growth phase.

    • Explanation: The susceptibility of bacteria to antibiotics can vary depending on their growth phase.

    • Suggested Solution:

      • Standardize the bacterial growth phase at the time of treatment. For example, always treat bacteria in the mid-logarithmic growth phase.

  • Possible Cause 2: Incomplete dissolution of the compound.

    • Explanation: this compound may not be fully dissolved in the culture medium, leading to inconsistent effective concentrations.

    • Suggested Solution:

      • Ensure complete dissolution of the compound in the initial solvent before adding it to the culture medium.

      • To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a period of time.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate test medium.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive controls (bacteria with no compound) and negative controls (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vivo DNA Supercoiling Assay

This protocol is adapted from studies on gyramide activity in E. coli.[2][3]

  • Bacterial Culture and Treatment:

    • Grow E. coli cells containing a plasmid (e.g., pUC19) to the mid-logarithmic phase.

    • Treat the bacterial culture with this compound at the desired concentration. Include a DMSO vehicle control.

    • If investigating the role of efflux pumps, a parallel culture can be co-treated with an efflux pump inhibitor like PAβN.[3]

  • Plasmid DNA Isolation:

    • At various time points after treatment, harvest the bacterial cells by centrifugation.

    • Isolate the plasmid DNA using a standard miniprep kit.

  • Agarose Gel Electrophoresis:

    • Separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.

    • Run the gel at a low voltage to ensure good separation of topoisomers.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

    • A decrease in the amount of negatively supercoiled plasmid DNA compared to the control indicates inhibition of DNA gyrase.[2]

Visualizations

Signaling_Pathway cluster_drug_action Mechanism of (R)-Gyramide A Action Gyramide_A (R)-Gyramide A Hydrochloride DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Gyramide_A->DNA_Gyrase Binds to ATP_Hydrolysis ATPase Activity (GyrB) Gyramide_A->ATP_Hydrolysis Inhibits DNA_Gyrase->ATP_Hydrolysis Mediates Supercoiling Negative Supercoiling ATP_Hydrolysis->Supercoiling Drives Replication DNA Replication & Chromosome Segregation Supercoiling->Replication Enables Growth Bacterial Growth (Bacteriostatic) Replication->Growth Leads to Troubleshooting_Workflow Start Unexpected Result: Reduced/No Activity Check_Concentration Verify Compound Concentration & Stability Start->Check_Concentration Check_Efflux Investigate Efflux Pump Activity Check_Concentration->Check_Efflux OK Solution_Concentration Prepare Fresh Stock & Verify Concentration Check_Concentration->Solution_Concentration Issue Found Check_Resistance Assess for Bacterial Resistance Check_Efflux->Check_Resistance No Efflux Solution_Efflux Use Efflux Pump Inhibitor (e.g., PAβN) or ΔtolC mutant Check_Efflux->Solution_Efflux Efflux Suspected Solution_Resistance Sequence gyrA/gyrB Genes Check_Resistance->Solution_Resistance Resistance Suspected End Problem Resolved Solution_Concentration->End Solution_Efflux->End Solution_Resistance->End

References

dealing with (R)-Gyramide A Hydrochloride precipitation in culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Gyramide A Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in cell culture experiments.

Troubleshooting Guide

Precipitation of this compound in your cell culture can be a significant issue, potentially affecting experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing precipitation.

Initial Checks

Before extensive troubleshooting, ensure the issue is not due to common cell culture artifacts:

  • Contamination Check: Visually inspect the culture under a microscope for any signs of bacterial or fungal contamination, which can cause turbidity and be mistaken for precipitation.[1][2] If contamination is suspected, discard the culture and medium.[1]

  • Media Integrity: Examine a fresh aliquot of your culture medium (without the compound) to ensure it is clear and free of any pre-existing precipitates.

Investigating this compound Precipitation

If the initial checks do not reveal the source of the issue, the precipitation is likely related to the compound's solubility and stability in your specific experimental conditions.

Quantitative Data Summary: Solubility and Stability

The following table summarizes key factors influencing the solubility of this compound and provides recommended parameters to mitigate precipitation.

ParameterRecommended Range/ConditionRationale
Stock Solution Solvent DMSO, DMF, or EthanolThis compound is highly soluble in these organic solvents at concentrations up to 50 mg/mL.[3][4]
Stock Solution Storage -20°C to -80°C in small, single-use aliquotsMinimizes freeze-thaw cycles which can promote protein and compound precipitation.[2][5] Store at -80°C for up to 6 months, and at -20°C for up to 1 month.[4]
Final DMSO Concentration in Media < 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may also affect the solubility of media components.[6]
Working Concentration Start with a concentration range of 10-80 µMThis is the reported Minimum Inhibitory Concentration (MIC) range against various bacteria and can serve as a starting point for eukaryotic cell experiments.[5][7] The IC50 for inhibiting bacterial DNA gyrase is 3.3 µM.[5][7]
Culture Media pH 7.2 - 7.4pH can significantly affect the solubility of compounds.[8] Maintaining a stable physiological pH is crucial.
Incubation Temperature 37°CTemperature fluctuations can lead to the precipitation of media components and the compound.[2]
Experimental Protocols for Troubleshooting

If precipitation persists, the following experimental protocols can help identify and resolve the issue.

Protocol 1: Solubility Test in Culture Medium

This protocol helps determine the saturation point of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Appropriate solvent (DMSO, DMF, or Ethanol)

  • Your cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO).

  • Create a serial dilution of the stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final solvent concentration remains constant and below 0.5%.

  • Incubate the tubes at 37°C for a period equivalent to your typical experiment duration (e.g., 24, 48, or 72 hours).

  • Visually inspect each tube for any signs of precipitation.

  • If precipitation is observed, centrifuge the tubes at a low speed (e.g., 300 x g for 5 minutes) to pellet the precipitate for better visualization.

  • Determine the highest concentration at which no precipitation occurs. This is your maximum working concentration under these conditions.

Protocol 2: pH Adjustment and Observation

This protocol assesses the impact of slight pH variations on the solubility of the compound in your culture medium.

Materials:

  • This compound stock solution

  • Your cell culture medium

  • Sterile, dilute HCl and NaOH solutions for pH adjustment

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Aliquot your cell culture medium into several sterile tubes.

  • Adjust the pH of the media aliquots to a range around the physiological pH (e.g., 7.0, 7.2, 7.4, 7.6).

  • Add this compound to each pH-adjusted medium aliquot to your desired final concentration.

  • Incubate at 37°C and observe for precipitation over your experimental time course.

  • Identify the optimal pH range that maintains the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate immediately after adding this compound to my cell culture medium. What is the likely cause?

A1: This is often due to "salting out," where the local concentration of the compound is too high when the stock solution is added to the aqueous medium. To prevent this, try adding the stock solution dropwise while gently vortexing or swirling the medium. Also, ensure your stock solution is at room temperature before adding it to the pre-warmed (37°C) medium.

Q2: Can the type of serum I use in my culture medium affect the precipitation of this compound?

A2: Yes. Serum contains a complex mixture of proteins, lipids, and salts that can interact with the compound and influence its solubility. If you suspect serum is a factor, consider performing the solubility test (Protocol 1) with and without serum in your medium. Additionally, heat inactivation of serum can sometimes cause protein aggregation, which might contribute to precipitation.[2]

Q3: My this compound solution was clear at room temperature but precipitated after placing it in the 37°C incubator. Why would this happen?

A3: While counterintuitive, some compounds exhibit retrograde solubility, becoming less soluble at higher temperatures. However, it's more likely that the change in temperature is affecting other components in your culture medium, leading to co-precipitation with your compound. Temperature shifts can also alter the pH of the medium due to changes in CO2 solubility, which in turn can affect compound solubility. Ensure your incubator's temperature and CO2 levels are stable.

Q4: I've noticed precipitation after 24 hours of incubation. What could be the reason for this delayed effect?

A4: Delayed precipitation can be due to several factors:

  • Compound Degradation: The compound may be degrading over time into less soluble byproducts.

  • Metabolic Byproducts: Cellular metabolism can alter the pH of the culture medium over time, making it more acidic and potentially causing the compound to precipitate.

  • Evaporation: Evaporation of water from the culture plates can increase the concentration of the compound and other media components, leading to precipitation.[1][2] Ensure proper humidification in your incubator.

Q5: How can I be sure that the precipitate I'm seeing is this compound and not something else?

A5: While definitive identification would require analytical techniques like HPLC, you can perform a control experiment. Set up parallel cultures with and without the compound. If precipitation only occurs in the presence of this compound, it is highly likely that the compound is either precipitating itself or causing other media components to precipitate.

Visualizations

Signaling Pathway

While (R)-Gyramide A is a known inhibitor of bacterial DNA gyrase, its effects in eukaryotic cells are likely due to off-target inhibition of mitochondrial DNA synthesis, a known effect of the broader class of quinolone antibiotics.[1][2] This can lead to mitochondrial DNA depletion and subsequent cellular stress.

G A (R)-Gyramide A Hydrochloride B Mitochondrial Topoisomerase II-like Enzyme (Gyrase) A->B Inhibits C Inhibition of mitochondrial DNA replication B->C Leads to D Mitochondrial DNA Depletion C->D Results in E Decreased Mitochondrial Respiration D->E Causes F Cellular Stress / Inhibition of Proliferation E->F Induces

Caption: Off-target signaling pathway of (R)-Gyramide A in eukaryotic cells.

Experimental Workflow

The following workflow provides a logical sequence for troubleshooting precipitation issues.

G Start Precipitation Observed Contamination Check for Contamination Start->Contamination SolubilityTest Perform Solubility Test (Protocol 1) Contamination->SolubilityTest No Discard Discard and Decontaminate Contamination->Discard Yes pHTest Adjust Media pH (Protocol 2) SolubilityTest->pHTest Precipitation Persists OptimizeConcentration Optimize Working Concentration SolubilityTest->OptimizeConcentration Solubility Limit Determined pHTest->OptimizeConcentration End Issue Resolved OptimizeConcentration->End

Caption: Troubleshooting workflow for this compound precipitation.

Logical Relationships of Precipitation Causes

This diagram illustrates the interplay of various factors that can lead to compound precipitation in cell culture.

G A High Stock Concentration G Precipitation A->G B Improper Storage (Freeze-Thaw) B->G C Media Composition (Salts, Proteins) C->G D Sub-optimal pH D->G E Temperature Fluctuations E->G F Evaporation F->G

Caption: Factors contributing to compound precipitation in cell culture.

References

identifying and mitigating artifacts in (R)-Gyramide A Hydrochloride assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Gyramide A Hydrochloride. Our goal is to help you identify and mitigate potential artifacts in your assays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3][4] It disrupts the supercoiling activity of DNA gyrase, leading to alterations in chromosome topology and ultimately inhibiting bacterial cell division.[3] Notably, it does not affect the closely related enzyme topoisomerase IV.[1][2][3]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term stability, this compound should be stored as a crystalline solid at -20°C. When preparing stock solutions, it is crucial to select an appropriate solvent based on the provided solubility data. To avoid degradation from repeated freeze-thaw cycles, it is recommended to store stock solutions in single-use aliquots.

Q3: My IC50/MIC values for this compound are inconsistent across experiments. What could be the cause?

Inconsistent IC50 or Minimum Inhibitory Concentration (MIC) values can stem from several factors:

  • Compound Precipitation: this compound has limited aqueous solubility.[5] If the compound precipitates out of solution during the assay, the actual concentration in contact with the target will be lower than expected, leading to variability.[6][7]

  • Inoculum Variability: In antibacterial assays, variations in the concentration of the bacterial inoculum can significantly impact MIC values.[8]

  • Assay Conditions: Factors such as pH, temperature, and the composition of the assay medium can influence both the compound's activity and the biological target's function.[8][9]

  • Compound Degradation: While generally stable, improper storage or handling of stock solutions can lead to degradation of the compound over time.

Troubleshooting Guides

Issue 1: Suspected Compound Precipitation or Aggregation

Symptoms:

  • Inconsistent dose-response curves.

  • Unusually steep inhibition curves.[10]

  • Visible particulates in the assay wells.

  • Irreproducible IC50 values.[5][7]

Root Causes and Mitigation Strategies:

Root Cause Mitigation Strategy Experimental Protocol
Low Aqueous Solubility Optimize the assay buffer to improve solubility. This may involve adjusting the pH or including a low percentage of a co-solvent. However, be cautious as solvents can affect enzyme activity.[7][11]Protocol 1: Solubility Assessment
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to disrupt aggregates.[10] Perform counter-screens to confirm aggregation-based inhibition.[10][12]Protocol 2: Detergent Titration Counter-Screen
High Compound Concentration Ensure that the highest concentration of this compound used in the assay does not exceed its solubility limit in the final assay buffer.[12]Protocol 1: Solubility Assessment

Protocol 1: Solubility Assessment

This protocol helps determine the kinetic solubility of this compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in the assay buffer to create a range of concentrations that will be used in your experiment.

  • Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).

  • After incubation, visually inspect the solutions for any signs of precipitation.

  • For a more quantitative measure, use nephelometry or a turbidimetric solubility assay to measure light scattering caused by insoluble particles.[13]

Protocol 2: Detergent Titration Counter-Screen

This protocol helps to identify if the observed inhibition is due to compound aggregation.[12]

  • Set up your standard DNA gyrase inhibition assay.

  • Prepare a series of assay buffers containing increasing concentrations of a non-ionic detergent (e.g., 0.001%, 0.01%, 0.1% Triton X-100).

  • Perform the inhibition assay with this compound in each of the detergent-containing buffers.

  • Interpretation: If the IC50 value of this compound significantly increases with higher detergent concentrations, it suggests that the inhibition is at least partially due to aggregation.[10][12]

Issue 2: Artifacts in Fluorescence-Based DNA Gyrase Assays

Symptoms:

  • Unexpectedly low or high fluorescence signals.

  • Quenching of the fluorescent signal that is not dependent on gyrase activity.

  • False positives or false negatives in high-throughput screens.

Root Causes and Mitigation Strategies:

Root Cause Mitigation Strategy Experimental Protocol
Compound Autofluorescence Screen this compound for intrinsic fluorescence at the excitation and emission wavelengths used in your assay. If it is fluorescent, consider using an alternative assay format (e.g., gel-based or luminescence).Protocol 3: Autofluorescence Assessment
Fluorescence Quenching Some compounds can absorb light at the excitation or emission wavelengths of the fluorophore, leading to signal quenching.[14][15] Test for quenching effects in a cell-free system.Protocol 4: Fluorescence Quenching Assay
Interference with DNA-Dye Interaction The compound may interfere with the binding of the fluorescent dye (e.g., SYBR Green) to the DNA, leading to an altered signal.[15]Protocol 4: Fluorescence Quenching Assay

Protocol 3: Autofluorescence Assessment

  • Prepare a dilution series of this compound in the assay buffer, without the enzyme or DNA substrate.

  • Dispense the dilutions into the assay plate.

  • Read the plate using the same fluorescence settings as your main experiment.

  • Interpretation: A significant fluorescence signal from the compound alone indicates autofluorescence, which will interfere with the assay results.

Protocol 4: Fluorescence Quenching Assay

  • Set up a reaction containing the fluorescent DNA substrate (e.g., relaxed plasmid stained with SYBR Green) in the assay buffer, but without the DNA gyrase enzyme.

  • Add a range of concentrations of this compound to the wells.

  • Incubate under assay conditions.

  • Measure the fluorescence intensity.

  • Interpretation: A dose-dependent decrease in fluorescence in the absence of the enzyme indicates that the compound is quenching the fluorescent signal or interfering with the DNA-dye interaction.[15]

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility
DMF50 mg/mL
DMSO50 mg/mL
Ethanol50 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Table 2: In Vitro Activity of this compound

Target/Organism Assay IC50 / MIC
Bacterial DNA GyraseSupercoiling ActivityIC50 = 3.3 µM[1][2]
E. coliAntibacterial ActivityMIC = 10-80 µM[1][2]
P. aeruginosaAntibacterial ActivityMIC = 10-80 µM[1][2]
S. entericaAntibacterial ActivityMIC = 10-80 µM[1][2]

Visualizations

DNA_Gyrase_Inhibition_Pathway cluster_gyrase Bacterial DNA Gyrase GyrA GyrA Subunit GyrB GyrB Subunit GyrA->GyrB DNA_supercoiled Negatively Supercoiled DNA GyrB->DNA_supercoiled Cell_Division_Inhibition Inhibition of Cell Division DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP-dependent supercoiling Replication_Transcription DNA Replication & Transcription DNA_supercoiled->Replication_Transcription Gyramide (R)-Gyramide A Hydrochloride Gyramide->GyrB Inhibits ATPase activity Gyramide->Cell_Division_Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Aggregation Is aggregation suspected? Check_Solubility->Check_Aggregation Yes Optimize_Buffer Optimize Buffer Conditions (Protocol 1) Check_Solubility->Optimize_Buffer No Check_Fluorescence Is it a fluorescence-based assay? Check_Aggregation->Check_Fluorescence No Detergent_Screen Perform Detergent Titration (Protocol 2) Check_Aggregation->Detergent_Screen Yes Check_Autofluorescence Assess Autofluorescence (Protocol 3) Check_Fluorescence->Check_Autofluorescence Yes Other_Factors Consider other factors: inoculum density, etc. Check_Fluorescence->Other_Factors No Review_Data Review and Analyze Data Optimize_Buffer->Review_Data Detergent_Screen->Review_Data Check_Quenching Assess Quenching (Protocol 4) Check_Autofluorescence->Check_Quenching Check_Quenching->Review_Data Other_Factors->Review_Data

Caption: General troubleshooting workflow for assay artifacts.

Aggregation_Identification_Workflow Start Suspected Aggregation Detergent_Assay Run Detergent Titration Assay (Protocol 2) Start->Detergent_Assay IC50_Shift Significant IC50 shift with increasing detergent? Detergent_Assay->IC50_Shift Aggregation_Confirmed Aggregation is a likely artifact IC50_Shift->Aggregation_Confirmed Yes Counter_Screen Perform counter-screen with unrelated enzyme IC50_Shift->Counter_Screen No No_Aggregation Aggregation is not the primary issue Inhibition_Observed Inhibition observed in counter-screen? Counter_Screen->Inhibition_Observed Inhibition_Observed->Aggregation_Confirmed Yes Inhibition_Observed->No_Aggregation No

Caption: Experimental workflow for identifying aggregation-based artifacts.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action: (R)-Gyramide A Hydrochloride vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct inhibitory actions of two potent antibacterial agents, supported by experimental data and methodologies.

In the ongoing battle against bacterial infections, a thorough understanding of the mechanisms by which antibiotics exert their effects is paramount for the development of new therapies and the strategic deployment of existing ones. This guide provides a detailed, objective comparison of the mechanisms of action of two bacterial DNA gyrase inhibitors: the novel compound (R)-Gyramide A Hydrochloride and the widely used fluoroquinolone, ciprofloxacin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

At a Glance: Key Mechanistic Differences

FeatureThis compoundCiprofloxacin
Primary Target(s) DNA Gyrase (GyrA and GyrB subunits)DNA Gyrase and Topoisomerase IV
Effect on Enzyme Competitive inhibitor of ATPase activityStabilizes the DNA-enzyme cleavage complex
Effect on DNA Prevents the introduction of negative supercoilsInduces double-strand DNA breaks
Cellular Outcome Bacteriostatic (inhibits bacterial growth)Bactericidal (kills bacteria)
Spectrum of Activity Active against Gram-positive and some Gram-negative bacteriaBroad-spectrum (Gram-positive and Gram-negative bacteria)
Cross-Resistance No cross-resistance with fluoroquinolones observed[1]Resistance can arise from mutations in DNA gyrase or topoisomerase IV

Mechanism of Action: A Detailed Comparison

This compound and ciprofloxacin, while both targeting bacterial DNA gyrase, employ fundamentally different strategies to disrupt bacterial replication and survival.

This compound: An ATPase Inhibitor

This compound represents a newer class of DNA gyrase inhibitors. Its primary mechanism involves the competitive inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.[1] DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into bacterial DNA, a process that requires the energy derived from ATP hydrolysis. By binding to the ATP-binding site on GyrB, (R)-Gyramide A prevents this energy transduction, thereby inhibiting the supercoiling activity of the enzyme.[1] This leads to an accumulation of relaxed or positively supercoiled DNA, which in turn stalls DNA replication and chromosome segregation.[1] The cellular consequence is a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction without directly killing the cells.[1] A key feature of (R)-Gyramide A is its specificity for DNA gyrase; it does not inhibit the closely related enzyme, topoisomerase IV.[2] This specificity contributes to its distinct mechanism and lack of cross-resistance with other classes of antibiotics like fluoroquinolones.[1]

Ciprofloxacin: A Quinolone topoisomerase Poison

Ciprofloxacin, a second-generation fluoroquinolone, has a well-established dual-targeting mechanism of action. It inhibits both bacterial DNA gyrase and topoisomerase IV, another type II topoisomerase crucial for bacterial DNA replication. Unlike (R)-Gyramide A, ciprofloxacin does not directly inhibit the ATPase activity of these enzymes. Instead, it functions as a "topoisomerase poison" by binding to the enzyme-DNA complex. This binding stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle, forming a ternary ciprofloxacin-enzyme-DNA complex. The accumulation of these stabilized cleavage complexes leads to the arrest of DNA replication and the generation of lethal double-strand DNA breaks, ultimately resulting in bacterial cell death. This bactericidal action makes ciprofloxacin effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Visualizing the Mechanisms of Action

To visually represent these distinct mechanisms, the following diagrams have been generated using the DOT language.

cluster_gyramide (R)-Gyramide A Mechanism gyrase DNA Gyrase (GyrA/GyrB) supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils replication_stalled DNA Replication Stalled gyrase->replication_stalled Inhibition of supercoiling atp ATP atp->gyrase Binds to GyrB gyramide (R)-Gyramide A gyramide->gyrase Binds to GyrB (ATP-binding site) relaxed_dna Relaxed DNA relaxed_dna->gyrase

Caption: Mechanism of this compound.

cluster_ciprofloxacin Ciprofloxacin Mechanism enzyme DNA Gyrase / Topo IV cleavage_complex Enzyme-DNA Cleavage Complex enzyme->cleavage_complex Creates transient DNA break dna Bacterial DNA dna->cleavage_complex cipro Ciprofloxacin cipro->cleavage_complex Binds to complex stabilized_complex Stabilized Ternary Complex cleavage_complex->stabilized_complex ds_breaks Double-Strand DNA Breaks stabilized_complex->ds_breaks Prevents re-ligation cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of Ciprofloxacin.

Quantitative Comparison of Inhibitory Activity

The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes and their minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: IC50 Values against Target Enzymes
CompoundEnzymeOrganismIC50Reference
(R)-Gyramide A HClDNA Gyrase (supercoiling)E. coli3.3 µM[2]
(R)-Gyramide A HClTopoisomerase IVE. coliNo inhibition[1][2]
CiprofloxacinDNA GyraseS. aureus0.915 - 126 µg/mL
CiprofloxacinTopoisomerase IVS. aureus1.62 - 31.6 µg/mL
CiprofloxacinDNA GyraseE. coli--
CiprofloxacinTopoisomerase IVE. coli--

Note: Specific IC50 values for ciprofloxacin against E. coli gyrase and topoisomerase IV were not consistently available in the reviewed literature for a direct comparison.

Table 2: Minimum Inhibitory Concentration (MIC) against Selected Bacteria
Organism(R)-Gyramide A HCl MIC (µM)Ciprofloxacin MIC (µg/mL)
Escherichia coli10 - 80[2]0.013 - 0.08
Pseudomonas aeruginosa10 - 80[2]0.15
Salmonella enterica10 - 80[2]-
Staphylococcus aureus-0.6
Bacillus subtilis--

Note: A direct comparison of MIC values is challenging due to variations in tested strains and methodologies across different studies. The provided values represent a general range found in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and ciprofloxacin.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Experimental Workflow:

cluster_workflow DNA Gyrase Supercoiling Assay Workflow start Start prepare_mix Prepare reaction mix: - Relaxed plasmid DNA - Assay buffer - ATP start->prepare_mix add_components Add: - DNA Gyrase - Test compound (or vehicle) prepare_mix->add_components incubate Incubate at 37°C add_components->incubate stop_reaction Stop reaction (e.g., add SDS/proteinase K) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands (e.g., Ethidium Bromide staining) gel_electrophoresis->visualize analyze Analyze results: Compare supercoiled vs. relaxed DNA bands visualize->analyze end End analyze->end

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA (e.g., 0.5 µg), 5X assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and BSA), and ATP.

  • Enzyme and Inhibitor Addition: Add a defined amount of purified DNA gyrase enzyme to the reaction mixture. For inhibition studies, add varying concentrations of the test compound (e.g., (R)-Gyramide A or ciprofloxacin) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing SDS and proteinase K, to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating agent like ethidium bromide. Run the gel at a constant voltage to separate the different DNA topoisomers.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the quantification of the supercoiling activity. The concentration of the inhibitor that reduces the supercoiling activity by 50% is determined as the IC50 value.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process.

Detailed Protocol:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing kDNA (e.g., 200 ng), 5X assay buffer (typically containing Tris-HCl, potassium glutamate, MgCl2, DTT, and BSA), and ATP.

  • Enzyme and Inhibitor Addition: Add purified topoisomerase IV enzyme to the reaction. For inhibition studies, include varying concentrations of the test compound (e.g., ciprofloxacin) or a vehicle control.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while the released minicircles migrate into the gel. The reduction in the amount of decatenated minicircles in the presence of an inhibitor is used to determine its inhibitory activity and IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Detailed Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound (e.g., (R)-Gyramide A or ciprofloxacin) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture of the test organism.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

This compound and ciprofloxacin represent two distinct approaches to targeting bacterial DNA gyrase. Ciprofloxacin's established dual-targeting and bactericidal mechanism has made it a cornerstone of antibiotic therapy for decades. However, the rise of resistance necessitates the exploration of novel inhibitors with alternative mechanisms. (R)-Gyramide A, with its specific inhibition of DNA gyrase's ATPase activity and its bacteriostatic nature, offers a promising alternative that may circumvent existing resistance mechanisms. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and comparison of these and other novel antibacterial agents, ultimately contributing to the development of more effective treatments for bacterial infections.

References

A Comparative Guide to DNA Gyrase Inhibitors: (R)-Gyramide A Hydrochloride vs. Novobiocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (R)-Gyramide A Hydrochloride and novobiocin on DNA gyrase activity. The information presented is collated from various scientific sources to aid in the selection and application of these inhibitors in research and drug discovery.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial agents. Both this compound and novobiocin are well-characterized inhibitors of DNA gyrase, but they exhibit distinct mechanisms and potencies. This guide delves into a detailed comparison of their activities, supported by experimental data and protocols.

Mechanism of Action

Both this compound and novobiocin target the GyrB subunit of DNA gyrase, but they do so through different mechanisms.

This compound is a member of a new class of bacterial DNA gyrase inhibitors known as N-benzyl-3-sulfonamidopyrrolidines. It acts as a competitive inhibitor of the ATPase activity of gyrase.[1][2] This inhibition of ATP hydrolysis prevents the enzyme from carrying out the conformational changes necessary for DNA supercoiling.[1][2] Notably, some gyramide analogs have been shown to inhibit DNA gyrase supercoiling without affecting its ATPase activity, suggesting a unique mechanism distinct from other known inhibitors.[3]

Novobiocin , an aminocoumarin antibiotic, also targets the GyrB subunit and competitively inhibits the ATPase activity of DNA gyrase.[4][5] It binds to the ATP-binding pocket, thereby preventing ATP from binding and blocking the energy-dependent supercoiling reaction.[4][5] While DNA gyrase is the primary target, novobiocin can also inhibit topoisomerase IV at higher concentrations.[6]

Comparative Performance Data

The following table summarizes the inhibitory concentrations (IC50) of this compound and novobiocin against DNA gyrase from various studies. It is important to note that these values were determined under different experimental conditions and may not be directly comparable.

CompoundAssay TypeOrganism/EnzymeIC50 ValueReference
This compound Supercoiling InhibitionE. coli DNA Gyrase3.3 µM[7][8]
This compound Supercoiling InhibitionE. coli DNA Gyrase875 µM[9]
Novobiocin Supercoiling InhibitionE. coli DNA Gyrase26 nM[10]
Novobiocin Supercoiling InhibitionE. coli DNA Gyrase0.48 µM[11]
Novobiocin Supercoiling InhibitionBacterial DNA Gyrase0.08 µM[12]
Novobiocin ATPase InhibitionE. coli DNA Gyrase~0.2 µM[10]

Experimental Protocols

To facilitate the direct comparison of these inhibitors, standardized protocols for key assays are provided below. These are representative methods based on established protocols.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • Stop Solution/Loading Dye: 40% sucrose, 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mg/mL bromophenol blue

  • Test compounds (this compound, Novobiocin) dissolved in an appropriate solvent (e.g., DMSO)

  • 1% Agarose gel in 1X TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water to the desired volume.

  • Aliquot the reaction mixture into individual tubes.

  • Add varying concentrations of the test compound or solvent control to the respective tubes.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-2 units).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.

DNA Gyrase ATPase Inhibition Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of DNA gyrase, often using a coupled-enzyme system.

Materials:

  • E. coli DNA Gyrase

  • Linearized pBR322 DNA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol

  • ATP

  • Coupled enzyme system: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH

  • Test compounds (this compound, Novobiocin) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing Assay Buffer, linearized pBR322 DNA, PEP, NADH, PK, and LDH.

  • Add varying concentrations of the test compound or solvent control to the wells.

  • Add DNA gyrase to initiate the reaction.

  • Immediately before reading, add ATP to all wells.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value.

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the mechanism of inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Relaxed DNA) B Aliquot Mix A->B C Add Inhibitor ((R)-Gyramide A or Novobiocin) B->C D Add DNA Gyrase C->D E Incubate at 37°C D->E F Stop Reaction E->F G Agarose Gel Electrophoresis F->G H Visualize & Quantify G->H I Determine IC50 H->I

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Mechanism_of_Action cluster_gyrase DNA Gyrase (GyrA/GyrB) GyrB GyrB Subunit (ATPase domain) GyrA GyrA Subunit (DNA cleavage/re-ligation) GyrB->GyrA Energy Transduction No_Supercoiling Inhibition of Supercoiling GyrB->No_Supercoiling Supercoiling DNA Supercoiling GyrA->Supercoiling Catalyzes ATP ATP ATP->GyrB Binds Inhibitor (R)-Gyramide A or Novobiocin Inhibitor->GyrB Competitively Inhibits ATP Binding Inhibitor->No_Supercoiling

Caption: Competitive inhibition of the GyrB ATPase domain.

Conclusion

References

Validating (R)-Gyramide A Hydrochloride's Target Using Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Gyramide A Hydrochloride's target validation with other antibacterial agents, focusing on the use of resistant mutants. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying pathways and workflows.

Executive Summary

(R)-Gyramide A is a novel antibacterial compound that targets DNA gyrase, an essential enzyme in bacterial DNA replication.[1][2][3] The validation of this target has been robustly demonstrated through the generation and characterization of spontaneous resistant mutants.[1][4] Whole-genome sequencing of these mutants consistently reveals mutations in the gyrA gene, which encodes a subunit of DNA gyrase, providing strong genetic evidence for the drug's mechanism of action.[1][2] A key finding is the lack of cross-resistance between (R)-Gyramide A and other DNA gyrase inhibitors like quinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin), suggesting a distinct binding site or inhibitory mechanism for (R)-Gyramide A.[1][4][5] This unique characteristic makes it a promising candidate for overcoming existing antibiotic resistance.

Data Presentation: Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of (R)-Gyramide A and other DNA gyrase inhibitors against wild-type and (R)-Gyramide A-resistant Escherichia coli strains. The data clearly demonstrates the high level of resistance to (R)-Gyramide A in the mutant strains, while susceptibility to ciprofloxacin and novobiocin remains largely unaffected.

Compound Organism Genotype MIC (µg/mL) Fold Change in MIC vs. Wild-Type
(R)-Gyramide A E. coli BW25113 ΔtolCWild-Type4.1[4]-
E. coli (3R mutants)gyrA mutations>41[4]>10
Ciprofloxacin E. coli BW25113 ΔtolCWild-Type0.002[4]-
E. coli (3R mutants)gyrA mutations<0.004[4]<2
Novobiocin E. coli BW25113 ΔtolCWild-Type0.77[4]-
E. coli (3R mutants)gyrA mutations0.77[4]1

Experimental Protocols

Detailed methodologies for the key experiments involved in the target validation of (R)-Gyramide A are provided below.

Generation of Spontaneous Resistant Mutants

This protocol outlines the selection of bacterial mutants resistant to (R)-Gyramide A.

Materials:

  • Wild-type E. coli strain (e.g., BW25113 ΔtolC)

  • Luria-Bertani (LB) agar plates

  • This compound stock solution

  • Sterile spreaders and inoculation loops

  • Incubator (37°C)

Procedure:

  • Prepare a lawn of wild-type E. coli on a large LB agar plate and allow it to grow overnight at 37°C.

  • Harvest the bacterial lawn by scraping the cells into sterile saline or phosphate-buffered saline (PBS).

  • Plate a high density of the harvested cells (approximately 10⁸ to 10⁹ CFU) onto LB agar plates containing (R)-Gyramide A at a concentration 4 to 8 times the MIC for the wild-type strain.

  • Incubate the plates at 37°C for 48-72 hours.

  • Colonies that appear on the plates are considered potential resistant mutants.

  • Isolate individual colonies by streaking them onto fresh LB agar plates containing the same concentration of (R)-Gyramide A to confirm the resistant phenotype.

  • Grow the confirmed resistant mutants in liquid culture for downstream analysis.

Minimum Inhibitory Concentration (MIC) Testing

This protocol determines the susceptibility of bacterial strains to antibacterial agents.[1][2][6][7]

Materials:

  • Bacterial cultures (wild-type and resistant mutants)

  • Mueller-Hinton broth (MHB) or agar (MHA)

  • 96-well microtiter plates (for broth microdilution)

  • Antibiotic stock solutions ((R)-Gyramide A, ciprofloxacin, novobiocin)

  • Spectrophotometer

  • Incubator (37°C)

Procedure (Broth Microdilution):

  • Prepare a two-fold serial dilution of each antibiotic in MHB in a 96-well plate.

  • Adjust the turbidity of an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[2]

Whole-Genome Sequencing (WGS) and Analysis

This protocol outlines the steps for identifying the genetic basis of resistance in the generated mutants.[8][9]

Materials:

  • Confirmed resistant E. coli mutants and the parent wild-type strain

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for data analysis

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of the wild-type and resistant mutant strains using a commercial DNA extraction kit.[9]

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform. Sequence the libraries to generate paired-end reads.[8]

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Mapping: Align the sequencing reads from each mutant and the wild-type strain to a reference E. coli genome using an aligner such as BWA-MEM.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) in the mutant genomes compared to the wild-type genome using variant calling software like GATK or SAMtools.

    • Annotation: Annotate the identified variants to determine their location (e.g., within a coding sequence) and predicted effect (e.g., missense, nonsense mutation) using tools like SnpEff.

    • Comparative Genomics: Compare the mutations found in independently isolated resistant mutants. Mutations consistently found in the same gene across multiple resistant mutants are strong candidates for conferring resistance.

DNA Gyrase Inhibition Assay

This biochemical assay confirms the effect of the identified mutations on the activity of the target enzyme.[10][11][12][13]

Materials:

  • Purified wild-type and mutant DNA gyrase enzyme

  • Relaxed plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • (R)-Gyramide A and other inhibitors

Procedure:

  • Set up reaction mixtures containing the assay buffer, ATP, and relaxed plasmid DNA.

  • Add varying concentrations of the inhibitor ((R)-Gyramide A) to the reaction tubes.

  • Initiate the reaction by adding either wild-type or mutant DNA gyrase.

  • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of the supercoiling activity of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. Compare the inhibitory effect of (R)-Gyramide A on the wild-type versus the mutant enzyme.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

G Target Validation Workflow Using Resistant Mutants cluster_0 Mutant Generation cluster_1 Genotypic Analysis cluster_2 Phenotypic & Biochemical Confirmation Wild-Type Bacteria Wild-Type Bacteria Exposure to (R)-Gyramide A Exposure to (R)-Gyramide A Wild-Type Bacteria->Exposure to (R)-Gyramide A Selection of Resistant Colonies Selection of Resistant Colonies Exposure to (R)-Gyramide A->Selection of Resistant Colonies Whole-Genome Sequencing Whole-Genome Sequencing Selection of Resistant Colonies->Whole-Genome Sequencing MIC Testing MIC Testing Selection of Resistant Colonies->MIC Testing Bioinformatic Analysis Bioinformatic Analysis Whole-Genome Sequencing->Bioinformatic Analysis Identification of Mutations in gyrA Identification of Mutations in gyrA Bioinformatic Analysis->Identification of Mutations in gyrA DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay Identification of Mutations in gyrA->DNA Gyrase Inhibition Assay Target Validated Target Validated MIC Testing->Target Validated DNA Gyrase Inhibition Assay->Target Validated

Caption: Workflow for validating the target of (R)-Gyramide A.

G Mechanism of Action of DNA Gyrase Inhibitors cluster_0 DNA Replication cluster_1 Inhibition Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) ATP -> ADP+Pi Negatively Supercoiled DNA Negatively Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Negatively Supercoiled DNA DNA Replication Fork Progression DNA Replication Fork Progression Negatively Supercoiled DNA->DNA Replication Fork Progression Quinolones (e.g., Ciprofloxacin) Quinolones (e.g., Ciprofloxacin) Quinolones (e.g., Ciprofloxacin)->DNA Gyrase (GyrA/GyrB) Inhibits DNA ligation Aminocoumarins (e.g., Novobiocin) Aminocoumarins (e.g., Novobiocin) Aminocoumarins (e.g., Novobiocin)->DNA Gyrase (GyrA/GyrB) Inhibits ATPase activity (GyrB) (R)-Gyramide A (R)-Gyramide A (R)-Gyramide A->DNA Gyrase (GyrA/GyrB) Inhibits ATPase activity (allosteric)

Caption: Inhibition of DNA gyrase by different classes of antibiotics.

G Bioinformatics Pipeline for Mutation Identification Raw Sequencing Reads Raw Sequencing Reads Quality Control (FastQC) Quality Control (FastQC) Raw Sequencing Reads->Quality Control (FastQC) Read Alignment (BWA-MEM) Read Alignment (BWA-MEM) Quality Control (FastQC)->Read Alignment (BWA-MEM) Variant Calling (GATK/SAMtools) Variant Calling (GATK/SAMtools) Read Alignment (BWA-MEM)->Variant Calling (GATK/SAMtools) Variant Annotation (SnpEff) Variant Annotation (SnpEff) Variant Calling (GATK/SAMtools)->Variant Annotation (SnpEff) Identification of Candidate Resistance Mutations Identification of Candidate Resistance Mutations Variant Annotation (SnpEff)->Identification of Candidate Resistance Mutations

Caption: A typical bioinformatics workflow for identifying resistance mutations.

References

Comparative Analysis of (R)-Gyramide A Hydrochloride with other Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Gyramide A Hydrochloride with other prominent topoisomerase inhibitors. The analysis is supported by experimental data from publicly available sources, focusing on inhibitory activity and mechanism of action. Detailed experimental methodologies are provided to aid in the replication and validation of these findings.

Introduction to Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. They are critical for cell viability, making them attractive targets for antimicrobial and anticancer therapies. Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are distinct from their eukaryotic counterparts, allowing for the development of selective inhibitors with minimal host toxicity. This guide will focus on the comparative analysis of this compound, a bacterial DNA gyrase inhibitor, against other classes of topoisomerases inhibitors, including fluoroquinolones, aminocoumarins, and inhibitors of eukaryotic topoisomerases.

Mechanism of Action

Topoisomerase inhibitors can be broadly categorized based on their mechanism of action. Some act as "poisons," stabilizing the transient DNA-enzyme cleavage complex, which leads to double-strand breaks and cell death. Others are catalytic inhibitors that interfere with the enzymatic activity of topoisomerases, such as ATP hydrolysis, without directly causing DNA damage.

This compound is a bacterial DNA gyrase inhibitor that disrupts the supercoiling activity of the enzyme.[1][2] It is reported to be specific for DNA gyrase and does not affect the closely related topoisomerase IV.[1][2]

Fluoroquinolones , such as ciprofloxacin, are classic topoisomerase poisons. They bind to the DNA-gyrase complex, stabilizing the cleaved DNA strands and blocking the progression of the replication fork, which ultimately leads to cell death.[3]

Aminocoumarins , like novobiocin, are competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase.[4][5] By preventing ATP binding, they inhibit the energy-dependent supercoiling of DNA.

Cyclothialidines also inhibit the ATPase activity of the GyrB subunit of DNA gyrase, acting as competitive inhibitors.[6]

Etoposide is a topoisomerase II poison that is used in cancer chemotherapy. It forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to double-strand breaks in eukaryotic cells.

Camptothecin is a specific inhibitor of eukaryotic topoisomerase I. It traps the enzyme-DNA covalent complex, leading to single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately causing cell death.[3][4][7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected topoisomerase inhibitors against their respective target enzymes. Lower IC50 values indicate greater potency.

InhibitorTarget EnzymeOrganismIC50 (µM)Reference
This compound DNA GyraseE. coli3.3[1][2]
CiprofloxacinDNA GyraseE. coli0.39[8]
NovobiocinDNA GyraseE. coli0.5[6]
EtoposideTopoisomerase IIHuman~6-45 (depending on conditions)[9]
CamptothecinTopoisomerase ICalf Thymus0.679[3][4][7]

Experimental Protocols

Detailed methodologies for key assays used to evaluate topoisomerase inhibitors are provided below.

DNA Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and the test compound at various concentrations in a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL albumin).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Analysis: The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.

DNA Gyrase ATPase Assay

This assay measures the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase.

  • Reaction Principle: The hydrolysis of ATP by DNA gyrase is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing E. coli DNA gyrase, linearized pBR322 DNA (as a stimulator of ATPase activity), ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, and the test compound in an appropriate buffer.

  • Measurement: The reaction is initiated by the addition of the enzyme or ATP, and the decrease in absorbance at 340 nm is measured over time using a plate reader or spectrophotometer.

  • Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of topoisomerase inhibitors.

Mechanism_of_Action cluster_gyramide (R)-Gyramide A cluster_fluoroquinolone Fluoroquinolones cluster_aminocoumarin Aminocoumarins Gyramide (R)-Gyramide A Gyrase_G DNA Gyrase Gyramide->Gyrase_G Inhibits Supercoiling Fluoroquinolone Ciprofloxacin Gyrase_F DNA Gyrase Fluoroquinolone->Gyrase_F Cleavage_Complex_F Stabilized Cleavage Complex Gyrase_F->Cleavage_Complex_F Traps Aminocoumarin Novobiocin GyrB GyrB Subunit Aminocoumarin->GyrB Competitively Inhibits ATP ATP ATP->GyrB

Caption: Mechanism of Action of Different Topoisomerase Inhibitors.

Experimental_Workflow Start Start: Compound Library Assay1 Primary Screen: DNA Supercoiling Assay Start->Assay1 Hit_Identification Hit Identification Assay1->Hit_Identification Assay2 Secondary Screen: ATPase Assay Hit_Identification->Assay2 Active MIC_Determination MIC Determination (Antibacterial Activity) Hit_Identification->MIC_Determination Active Assay3 Selectivity Screen: Topo IV Decatenation Assay Assay2->Assay3 Assay3->MIC_Determination Lead_Compound Lead Compound MIC_Determination->Lead_Compound

Caption: Experimental Workflow for Topoisomerase Inhibitor Discovery.

SOS_Pathway Topo_Inhibitor Topoisomerase Inhibitor (e.g., Fluoroquinolone) DNA_Damage DNA Double-Strand Breaks Topo_Inhibitor->DNA_Damage ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA RecA RecA Activation ssDNA->RecA LexA_Cleavage LexA Self-Cleavage RecA->LexA_Cleavage LexA LexA Repressor LexA->LexA_Cleavage Inhibits SOS_Genes SOS Gene Expression (DNA Repair, Cell Division Arrest) LexA_Cleavage->SOS_Genes Induces

Caption: The SOS Response Pathway Induced by DNA Damage.

Conclusion

This compound represents a specific inhibitor of bacterial DNA gyrase, distinguishing it from broader-spectrum inhibitors like fluoroquinolones that also target topoisomerase IV. Its mechanism, which involves the inhibition of supercoiling without affecting ATPase activity, contrasts with that of aminocoumarins. While its in vitro potency against E. coli DNA gyrase is moderate compared to ciprofloxacin and novobiocin, its unique mechanism and specificity may offer advantages in overcoming resistance to existing antibiotic classes. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents targeting bacterial topoisomerases. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

Genetic Validation of DNA Gyrase as the Target of (R)-Gyramide A Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Gyramide A Hydrochloride's performance against other DNA gyrase inhibitors, supported by experimental data and detailed protocols. We will delve into the genetic validation confirming DNA gyrase as the specific target of this compound.

Introduction to DNA Gyrase as a Drug Target

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents.[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Prominent classes of antibiotics targeting DNA gyrase include the fluoroquinolones (e.g., ciprofloxacin) and the aminocoumarins (e.g., novobiocin).

This compound is a novel inhibitor of bacterial DNA gyrase.[2] This guide will present the evidence for its mechanism of action and compare its efficacy to established DNA gyrase inhibitors.

Performance Comparison of DNA Gyrase Inhibitors

The inhibitory activity of this compound and its alternatives can be quantified by their 50% inhibitory concentration (IC50) against purified DNA gyrase and their minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: In Vitro DNA Gyrase Inhibition (IC50)
CompoundTarget EnzymeIC50 (µM)Reference
This compoundE. coli DNA Gyrase3.3[2]
CiprofloxacinE. coli DNA Gyrase2.57[3]
CiprofloxacinN. gonorrhoeae DNA Gyrase0.39[4]
CiprofloxacinS. aureus DNA Gyrase61.7[5]
NovobiocinE. coli DNA Gyrase0.48[3]
NovobiocinE. coli DNA Gyrase0.5[6]

Note: IC50 values are from different studies and experimental conditions may vary.

Table 2: Antibacterial Activity (MIC)
CompoundEscherichia coliPseudomonas aeruginosaSalmonella entericaReference
This compound10-80 µM10-80 µM10-80 µM[2]
Ciprofloxacin0.016 µg/mL0.125-1 µg/mL0.5-12 µg/mL[7][8][9]
Novobiocin64 µg/mL>64 µg/mLNot widely reported[7][10]

Note: MIC values are compiled from various sources and are intended for comparative purposes. Direct head-to-head studies may yield different values.

Experimental Protocols for Target Validation

Genetic validation is a powerful tool to confirm the specific target of a new antimicrobial compound. The primary methods involve the generation and characterization of spontaneous resistant mutants.

DNA Gyrase Supercoiling Inhibition Assay

This assay biochemically confirms the direct inhibition of DNA gyrase activity.

Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner. The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent or reduce the formation of the supercoiled DNA band.[11]

Protocol:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction: 5x assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and glycerol), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water to the desired volume.

  • Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of the test compound (e.g., this compound) or control inhibitors (ciprofloxacin, novobiocin) dissolved in a suitable solvent (e.g., DMSO). Include a no-inhibitor control and a solvent-only control.

  • Enzyme Addition and Incubation: Add a defined unit of purified E. coli DNA gyrase to each reaction tube. Mix gently and incubate at 37°C for 30-60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.[11]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC50 value can be determined by quantifying the band intensities.

Generation and Selection of Spontaneous Resistant Mutants

This method identifies the target by selecting for mutants that can grow in the presence of the inhibitor.

Protocol:

  • Bacterial Culture: Grow a culture of the susceptible bacterial strain (e.g., E. coli) to a high cell density (e.g., 10^9 - 10^10 CFU/mL).[13][14]

  • Plating on Selective Media: Plate a large number of cells onto agar plates containing the test compound at a concentration that inhibits the growth of the wild-type strain (typically 4-10 times the MIC).[13][15]

  • Incubation and Colony Selection: Incubate the plates until resistant colonies appear. Pick individual resistant colonies and streak them onto fresh selective agar plates to purify the mutants.

  • Confirmation of Resistance: Determine the MIC of the test compound for the purified mutants to confirm the level of resistance.[13]

Identification of Resistance-Conferring Mutations via Whole-Genome Sequencing

This definitive step identifies the genetic basis of resistance, thereby confirming the drug's target.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the wild-type parental strain and several independent resistant mutants.[16]

  • Library Preparation and Sequencing: Prepare DNA libraries according to the manufacturer's protocols for the chosen sequencing platform (e.g., Illumina). Perform whole-genome sequencing to generate high-coverage sequence data.[17][18]

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly (Optional but recommended for reference): Assemble the reads of the wild-type strain to create a reference genome.

    • Variant Calling: Align the sequencing reads from the resistant mutants to the wild-type reference genome and identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Annotation: Annotate the identified mutations to determine the affected genes. For DNA gyrase inhibitors, mutations are expected to be found in the gyrA and/or gyrB genes, which encode the subunits of DNA gyrase.[1]

  • Cross-Resistance Profiling: Determine the MICs of other DNA gyrase inhibitors (e.g., ciprofloxacin, novobiocin) against the (R)-Gyramide A-resistant mutants. A lack of cross-resistance to inhibitors with different binding sites on the same target can provide further evidence for a distinct mechanism of action.[1][19]

Visualizing the Pathways and Processes

Mechanism of DNA Gyrase Action

The following diagram illustrates the catalytic cycle of DNA gyrase, which is inhibited by this compound.

DNA_Gyrase_Mechanism cluster_0 DNA Gyrase Catalytic Cycle Start 1. Gyrase binds to G-segment of DNA T_segment_binding 2. T-segment of DNA binds Start->T_segment_binding ATP_binding 3. ATP binding and T-segment capture T_segment_binding->ATP_binding Cleavage 4. G-segment cleavage ATP_binding->Cleavage Strand_passage 5. T-segment passes through G-segment Cleavage->Strand_passage Ligation 6. G-segment ligation Strand_passage->Ligation Release 7. T-segment release Ligation->Release End Cycle Repeats Release->End

Caption: The catalytic cycle of DNA gyrase.

Experimental Workflow for Genetic Validation

This diagram outlines the steps taken to genetically validate DNA gyrase as the target of this compound.

Genetic_Validation_Workflow cluster_workflow Genetic Validation Workflow Start Start with susceptible bacterial strain Generate_Mutants Generate spontaneous resistant mutants on (R)-Gyramide A plates Start->Generate_Mutants Isolate_Mutants Isolate and purify resistant colonies Generate_Mutants->Isolate_Mutants Confirm_Resistance Confirm resistance by MIC determination Isolate_Mutants->Confirm_Resistance WGS Whole-genome sequencing of wild-type and resistant mutants Confirm_Resistance->WGS Analysis Bioinformatic analysis to identify mutations in gyrA/gyrB WGS->Analysis Cross_Resistance Test cross-resistance to other gyrase inhibitors Analysis->Cross_Resistance Conclusion Conclusion: DNA gyrase is the target Cross_Resistance->Conclusion

Caption: Workflow for genetic target validation.

Logical Comparison of Target Validation Approaches

This diagram provides a logical comparison of different approaches to validate a drug target.

Target_Validation_Comparison cluster_comparison Target Validation Approaches Target_Validation Target Validation Biochemical Biochemical Assays (e.g., Enzyme Inhibition) Target_Validation->Biochemical Genetic Genetic Methods (e.g., Resistant Mutants) Target_Validation->Genetic Omics '-omics' Approaches (e.g., Transcriptomics) Target_Validation->Omics Biochemical_Adv Advantage: Directly measures interaction Biochemical->Biochemical_Adv Genetic_Adv Advantage: Confirms in-cell target engagement Genetic->Genetic_Adv Omics_Adv Advantage: Unbiased view of cellular response Omics->Omics_Adv

Caption: Comparison of target validation methods.

References

A Head-to-Head Comparison of (R)-Gyramide A Hydrochloride and Other Novel Antibiotics Targeting DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action or the ability to overcome existing resistance pathways. DNA gyrase, an essential bacterial enzyme responsible for managing DNA topology, remains a prime target for antibiotic development. This guide provides a detailed, data-driven comparison of (R)-Gyramide A Hydrochloride, a member of the N-benzyl-3-sulfonamidopyrrolidine class, against other novel and established DNA gyrase inhibitors.

Overview of DNA Gyrase Inhibitors

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] It is a validated and highly attractive target for antibiotics because it is essential in bacteria but absent in higher eukaryotes.[1][2] Inhibitors of this enzyme can be broadly categorized based on their binding site and mechanism of action.

  • Fluoroquinolones (e.g., Ciprofloxacin): These are among the most successful gyrase inhibitors. They target the GyrA subunit and act as "gyrase poisons" by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-strand breaks.[1][3]

  • Aminocoumarins (e.g., Novobiocin): This class binds to the GyrB subunit, competitively inhibiting the enzyme's ATPase activity and preventing the energy-dependent DNA supercoiling.[1][4]

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): This is a diverse group of newer agents that target different sites on the gyrase enzyme, often bypassing existing resistance mechanisms to fluoroquinolones and aminocoumarins.[2][5] (R)-Gyramide A falls into this category, acting as a competitive inhibitor of the ATPase activity of gyrase, similar to novobiocin, but with a distinct chemical scaffold.[4]

The mechanism of DNA gyrase and the points of inhibition by different antibiotic classes are illustrated below.

Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase (GyrA/GyrB Heterotetramer) cluster_process DNA Supercoiling Process cluster_inhibitors Inhibitors GyrB GyrB Subunit (ATPase Activity) ADP ADP + Pi GyrB->ADP Hydrolyzes GyrA GyrA Subunit (DNA Cleavage/Re-ligation) Supercoiled_DNA Negatively Supercoiled DNA GyrA->Supercoiled_DNA Introduces Supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Binds to ATP ATP ATP->GyrB Binds to Gyramide_A (R)-Gyramide A & Novobiocin Gyramide_A->GyrB Inhibits ATPase activity Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Poisons by stabilizing cleavage complex

Caption: Mechanism of DNA gyrase inhibition by different classes of antibiotics.

Comparative Performance Data

This section presents a head-to-head comparison of this compound with other gyrase inhibitors based on their in vitro activity.

The 50% inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting the target enzyme's activity in a cell-free assay. Lower values indicate higher potency.

CompoundClassTarget EnzymeIC₅₀ (µM)Reference(s)
(R)-Gyramide A N-benzyl-3-sulfonamidopyrrolidineE. coli DNA Gyrase3.3[6][7][8]
Novobiocin AminocoumarinE. coli DNA Gyrase0.026[3]
Ciprofloxacin FluoroquinoloneE. coli DNA Gyrase~50 (for cleavage complex)[3]
NSC 103003 Novel (HTS)E. coli DNA Gyrase50[9]
NSC 130847 Novel (HTS)E. coli DNA Gyrase72[9]

Note: The IC₅₀ for ciprofloxacin reflects its mechanism as a gyrase poison (stabilizing the cleavage complex) rather than a direct catalytic inhibitor, making direct comparison complex.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Data is presented as a range (µM) or as MIC₅₀/MIC₉₀ values (µg/mL), which represent the MICs required to inhibit 50% and 90% of isolates, respectively.

CompoundClassEscherichia coliPseudomonas aeruginosaStaphylococcus aureusReference(s)
(R)-Gyramide A N-benzyl-3-sulfonamidopyrrolidine10-80 µM10-80 µMNot specified[6][7][8]
GP-2 Novel Gyrase InhibitorNot specifiedMIC₅₀: 1 µg/mLMIC₉₀: 2 µg/mLNot specified[10]
Ciprofloxacin FluoroquinoloneMIC ≤0.25 µg/mL (Susceptible)MIC ≤0.5 µg/mL (Susceptible)MIC ≤1 µg/mL (Susceptible)[10] (Interpretive Standards)
Levofloxacin FluoroquinoloneMIC ≤0.5 µg/mL (Susceptible)MIC ≤1 µg/mL (Susceptible)MIC ≤1 µg/mL (Susceptible)[10][11] (Interpretive Standards)

*(R)-Gyramide A demonstrates activity against both Gram-negative species E. coli and P. aeruginosa.[6][7] Notably, novel inhibitors like GP-2 show potent activity against a highly resistant population of P. aeruginosa, and importantly, this activity does not appear to be affected by cross-resistance to fluoroquinolones.[10] This suggests a mechanism or binding site distinct from that of the quinolones, a key advantage for novel inhibitors.

Experimental Protocols

The data presented above are derived from standardized laboratory procedures. Below are detailed methodologies for key experiments.

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 or a similar plasmid, E. coli DNA gyrase, and assay buffer (containing ATP, MgCl₂, KCl, and other cofactors).

  • Compound Addition: Add varying concentrations of the test compound (e.g., (R)-Gyramide A) to the reaction mixtures. A control with no inhibitor (e.g., DMSO vehicle) is included.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow the supercoiling reaction to proceed.[3]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.

  • Quantification: Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry. The IC₅₀ is calculated as the compound concentration that results in 50% inhibition of the supercoiling activity compared to the no-inhibitor control.[3]

This is a standard method for determining the antibacterial efficacy of a compound.[12][13]

MIC_Workflow cluster_prep Preparation cluster_exec Execution & Analysis A Prepare serial two-fold dilutions of antibiotic in a 96-well plate C Inoculate each well (except negative control) with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plate at 35-37°C for 16-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: General workflow for MIC determination using the broth microdilution method.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

  • Antibiotic Dilution: Perform serial two-fold dilutions of the test antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.[15]

  • Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[16][17]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[13]

This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[18][19]

Methodology:

  • Preparation: Prepare tubes with broth containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate all tubes with a standardized bacterial suspension (e.g., ~5 x 10⁵ CFU/mL).

  • Sampling Over Time: At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[15][20]

  • Neutralization and Plating: Serially dilute the collected samples in a neutralizing buffer to inactivate the antibiotic. Plate the dilutions onto agar plates.[21]

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.

  • Analysis: Plot the log₁₀ CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Time_Kill_Assay start Start prep Prepare tubes with antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) start->prep inoculate Inoculate tubes with standardized bacterial culture prep->inoculate incubate Incubate at 37°C inoculate->incubate loop_start Time Point (0, 2, 4... 24h) incubate->loop_start sample Withdraw aliquot loop_start->sample Yes plot Plot log10 CFU/mL vs. Time loop_start->plot No (Final Time Point) plate Serially dilute, neutralize, and plate sample->plate count Incubate plates & count CFU plate->count count->loop_start

References

(R)-Gyramide A Hydrochloride: A Specific Inhibitor of DNA Gyrase with Negligible Activity Against Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly specific enzyme inhibitors is paramount. (R)-Gyramide A Hydrochloride emerges as a potent and selective inhibitor of bacterial DNA gyrase, a critical enzyme for DNA replication, with minimal to no effect on the closely related topoisomerase IV. This specificity offers a significant advantage in dissecting the distinct roles of these two essential enzymes and presents a promising avenue for the development of novel antibacterial agents with a reduced potential for off-target effects.

This compound, a member of the N-benzyl-3-sulfonamidopyrrolidine class of compounds, has been identified as a bacterial DNA gyrase inhibitor that disrupts the supercoiling activity of the enzyme with an IC50 value of 3.3 µM[1]. Crucially, studies have demonstrated that this compound does not affect the activity of topoisomerase IV, highlighting its specificity for DNA gyrase[2][3]. This contrasts with many existing antibacterial agents, such as fluoroquinolones, which often exhibit dual-targeting activity against both enzymes.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound against E. coli DNA gyrase and topoisomerase IV, alongside data for well-established inhibitors for comparison.

CompoundTarget EnzymeIC50 (µM)Bacterial SpeciesReference
This compound DNA Gyrase 3.3 E. coli[1]
This compound Topoisomerase IV >100 (No Inhibition Observed) E. coli[2]
CiprofloxacinDNA Gyrase0.39N. gonorrhoeae[4]
CiprofloxacinTopoisomerase IV7.4N. gonorrhoeae[4]
MoxifloxacinDNA Gyrase~1.0S. aureus[5]
MoxifloxacinTopoisomerase IV1.0S. aureus[5]
GemifloxacinDNA Gyrase~0.4S. aureus[5]
GemifloxacinTopoisomerase IV0.4S. aureus[5]
NovobiocinDNA Gyrase<0.004 - 0.19S. aureus[1]
NovobiocinTopoisomerase IV~10E. coli[6]

Experimental Validation of Specificity

The specificity of this compound is validated through standardized in vitro enzyme inhibition assays. The primary assays used are the DNA gyrase supercoiling assay and the topoisomerase IV decatenation assay.

Experimental Workflow

experimental_workflow cluster_gyrase DNA Gyrase Activity Assay cluster_topoIV Topoisomerase IV Activity Assay gyrase_start Relaxed Plasmid DNA + E. coli DNA Gyrase gyrase_inhibitor (R)-Gyramide A or Comparator gyrase_start->gyrase_inhibitor Add gyrase_reaction Incubation at 37°C gyrase_inhibitor->gyrase_reaction gyrase_gel Agarose Gel Electrophoresis gyrase_reaction->gyrase_gel gyrase_result Quantification of Supercoiled DNA gyrase_gel->gyrase_result comparison IC50 Determination & Specificity Analysis gyrase_result->comparison topoIV_start Kinetoplast DNA (kDNA) + E. coli Topoisomerase IV topoIV_inhibitor (R)-Gyramide A or Comparator topoIV_start->topoIV_inhibitor Add topoIV_reaction Incubation at 37°C topoIV_inhibitor->topoIV_reaction topoIV_gel Agarose Gel Electrophoresis topoIV_reaction->topoIV_gel topoIV_result Quantification of Decatenated DNA topoIV_gel->topoIV_result topoIV_result->comparison

Caption: Workflow for determining the specificity of inhibitors.

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. The inhibition of this activity is quantified to determine the IC50 value of the test compound.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)

  • This compound and comparator compounds

  • Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

  • Agarose, Tris-borate-EDTA (TBE) buffer, Ethidium bromide

Procedure:

  • Reaction mixtures are prepared containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the inhibitor.

  • The reaction is initiated by the addition of DNA gyrase.

  • The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • The reaction is terminated by the addition of the stop solution/loading dye.

  • The DNA topoisomers (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.

  • The gel is stained with ethidium bromide and visualized under UV light.

  • The intensity of the supercoiled DNA band is quantified, and the percentage of inhibition is calculated relative to a no-inhibitor control.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • 5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 2.5 mM ATP)

  • This compound and comparator compounds

  • Stop Solution/Loading Dye

  • Agarose, TBE buffer, Ethidium bromide

Procedure:

  • Reaction mixtures are set up with the assay buffer, kDNA, and a range of inhibitor concentrations.

  • The reaction is started by adding topoisomerase IV.

  • Incubation is carried out at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is stopped with the addition of the stop solution/loading dye.

  • The reaction products are analyzed by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.

  • The gel is stained and visualized as described for the supercoiling assay.

  • The amount of decatenated DNA is quantified to determine the percentage of inhibition.

  • IC50 values are calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The distinct roles of DNA gyrase and topoisomerase IV in bacterial DNA replication and the specific inhibitory action of this compound can be visualized as follows:

signaling_pathway cluster_replication Bacterial DNA Replication cluster_enzymes Topoisomerase Action cluster_inhibitors Inhibitor Specificity replication_fork Replication Fork Progression positive_supercoils Positive Supercoiling Ahead of Fork replication_fork->positive_supercoils catenated_chromosomes Catenated Daughter Chromosomes replication_fork->catenated_chromosomes dna_gyrase DNA Gyrase positive_supercoils->dna_gyrase Relaxes topo_iv Topoisomerase IV catenated_chromosomes->topo_iv Decatenates dna_gyrase->replication_fork Enables Progression chromosome_segregation Successful Cell Division topo_iv->chromosome_segregation Allows Segregation gyramide_a (R)-Gyramide A gyramide_a->dna_gyrase Inhibits fluoroquinolones Fluoroquinolones fluoroquinolones->dna_gyrase Inhibits fluoroquinolones->topo_iv Inhibits

Caption: Specific inhibition of DNA gyrase by (R)-Gyramide A.

References

Confirming the Bacteriostatic Nature of (R)-Gyramide A Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-Gyramide A Hydrochloride's bacteriostatic performance against other antibacterial agents. Supporting experimental data and detailed protocols are presented to aid in research and drug development.

This compound is a novel antibiotic that has been identified as a bacteriostatic agent.[1][2] This means it inhibits the growth and reproduction of bacteria without directly killing them, giving the host's immune system the opportunity to eliminate the pathogens. This contrasts with bactericidal agents, which directly cause bacterial cell death. The distinction between these two modes of action is crucial in the development of new antimicrobial therapies.

Mechanism of Action: DNA Gyrase Inhibition and SOS Pathway Induction

This compound functions as a specific inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][3][4] By competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, (R)-Gyramide A prevents the enzyme from introducing negative supercoils into the bacterial DNA.[1] This leads to an altered chromosome topology, characterized by abnormally localized and condensed chromosomes, which ultimately blocks DNA replication and segregation.[1]

The disruption of DNA replication triggers the bacterial SOS response, a complex signaling pathway activated by DNA damage.[1] This response involves the induction of various genes that attempt to repair the DNA damage. However, in the case of sustained inhibition by (R)-Gyramide A, the SOS response is unable to resolve the topological stress, leading to a halt in cell division and bacterial growth.[1]

SOS_Pathway_Induction cluster_drug_action (R)-Gyramide A Action cluster_cellular_process Bacterial Cell cluster_sos_response SOS Response Gyramide_A This compound DNA_Gyrase DNA Gyrase (GyrB subunit) Gyramide_A->DNA_Gyrase Inhibits ATPase activity DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication & Segregation DNA_Supercoiling->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division SOS_Induction SOS Pathway Induction DNA_Replication->SOS_Induction Replication fork stalling induces Growth_Arrest Bacteriostatic Effect (Growth Arrest) Cell_Division->Growth_Arrest Inhibition leads to SOS_Induction->Growth_Arrest

Quantitative Comparison of Antibacterial Activity

The bacteriostatic or bactericidal nature of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • MIC: The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[5]

  • MBC: The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[6]

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
(R)-Gyramide A HCl Escherichia coli10-80[3][4]Not AvailableNot AvailableBacteriostatic[1][2]
Pseudomonas aeruginosa10-80[3][4]Not AvailableNot AvailableBacteriostatic[1][2]
Salmonella enterica10-80[3]Not AvailableNot AvailableBacteriostatic[1][2]
Ciprofloxacin Escherichia coli0.016[7]0.016[7]1Bactericidal
Pseudomonas aeruginosa0.016[7]0.03[7]~2Bactericidal
Salmonella enterica~1.2 (mmol/L)[8]Not AvailableNot AvailableBactericidal
Novobiocin Escherichia coli128 (for parental strain)[9]Not AvailableNot AvailableBacteriostatic
Pseudomonas aeruginosaNot AvailableNot AvailableNot AvailableBacteriostatic
Salmonella entericaNot AvailableNot AvailableNot AvailableBacteriostatic

Note: The provided MIC for Ciprofloxacin against S. enterica is in mmol/L. Direct conversion to µg/mL without the molecular weight is not feasible.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth). Alternatively, use a microplate reader to measure optical density.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

  • Incubator (37°C)

Procedure:

  • Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in no colony growth on the MHA plate, indicating a ≥99.9% kill rate.

Experimental_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis Prep_Dilutions Prepare Serial Dilutions of (R)-Gyramide A in Broth Inoculate Inoculate with Standardized Bacterial Suspension Prep_Dilutions->Inoculate Incubate_MIC Incubate at 37°C for 18-24h Inoculate->Incubate_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Wells with No Growth onto Agar Plates Read_MIC->Subculture Calculate_Ratio Calculate MBC/MIC Ratio Read_MIC->Calculate_Ratio Incubate_MBC Incubate at 37°C for 18-24h Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubate_MBC->Read_MBC Read_MBC->Calculate_Ratio Classify Classify as Bacteriostatic (>4) or Bactericidal (≤4) Calculate_Ratio->Classify

Conclusion

The available evidence strongly supports the classification of this compound as a bacteriostatic agent. Its unique mechanism of action, targeting DNA gyrase without causing immediate cell lysis, distinguishes it from bactericidal agents like quinolones. The provided experimental protocols offer a framework for researchers to independently verify these findings and to further explore the potential of this compound in the development of new antibacterial therapies. Further studies to determine the precise MBC values against a broader range of clinically relevant bacteria are warranted to fully characterize its antimicrobial profile.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Gyramide A Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. (R)-Gyramide A Hydrochloride, a bacterial DNA gyrase inhibitor, requires meticulous disposal procedures due to its chemical nature as a halogenated organic compound. This guide provides essential, step-by-step instructions to ensure its safe management from use to final disposal.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is crucial to adhere to the foundational principles of laboratory chemical waste management. These practices are designed to minimize risk and ensure regulatory compliance.

  • Waste Minimization: The most effective disposal strategy begins with source reduction. Only purchase and prepare the quantities of this compound necessary for your experimental needs.

  • Segregation: Never mix incompatible waste streams. Halogenated organic compounds like this compound must be collected separately from non-halogenated organic waste, aqueous waste, and solid waste.

  • Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents. Store waste in designated Satellite Accumulation Areas (SAAs) that are secure and away from general laboratory traffic.[1][2]

Quantitative Data Summary

PropertyValueSource
CAS Number1793050-70-0GlpBio, Cayman Chemical, MedchemExpress
Molecular FormulaC₂₁H₂₇FN₂O₃S · HClSigma-Aldrich
Molecular Weight442.98 g/mol Sigma-Aldrich
FormSolid powderSigma-Aldrich
SolubilityDMSO: 20 mg/mLSigma-Aldrich
Storage Temperature2-8°CSigma-Aldrich
Water Hazard Class (WGK)3 (highly hazardous to water)Sigma-Aldrich

Detailed Disposal Protocol for this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it.

1. Waste Collection and Containerization:

  • Solid Waste:

    • Collect un-used or expired this compound powder in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, lined container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Solutions of this compound should be collected in a dedicated, leak-proof, and shatter-resistant container, typically a polyethylene carboy.[1]

    • The container must be clearly labeled "Halogenated Organic Liquid Waste" and list "this compound" and the solvent used (e.g., DMSO).

    • Never mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[3]

    • Do not fill waste containers beyond 90% capacity to allow for expansion.

2. Storage in Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste containers in a designated SAA within the laboratory.

  • The SAA should be located at or near the point of waste generation.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Maintain a log of the waste being added to the container.

3. Incompatible Materials:

  • Do not mix this compound waste with the following:

    • Strong acids or bases[3]

    • Strong oxidizing agents

    • Aqueous solutions

    • Heavy metals[3]

4. Final Disposal:

  • Disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. Its classification as highly hazardous to water (WGK 3) underscores the potential for significant environmental damage.

  • Contact your EHS office to schedule a pickup for your properly containerized and labeled hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid (R)-Gyramide A Hydrochloride & Contaminated PPE SolidContainer Labeled 'Halogenated Organic Solid Waste' Container SolidWaste->SolidContainer LiquidWaste Solutions of (R)-Gyramide A Hydrochloride LiquidContainer Labeled 'Halogenated Organic Liquid Waste' Carboy LiquidWaste->LiquidContainer SAA Satellite Accumulation Area (SAA) with Secondary Containment SolidContainer->SAA LiquidContainer->SAA EHS EHS/Licensed Hazardous Waste Contractor SAA->EHS

Figure 1: Disposal workflow for this compound.

Signaling Pathway for Safe Handling and Disposal Decisions

The decision-making process for handling and disposing of this compound can be visualized as a signaling pathway, guiding the user to the appropriate actions.

SafetyPathway cluster_planning Pre-Experimental Planning cluster_execution Experimental Execution cluster_disposal_actions Disposal Actions cluster_outcome Final Outcome Start Need to use This compound Minimize Minimize Quantity (Purchase/Prepare Only What is Needed) Start->Minimize IdentifyWaste Identify Waste Streams (Solid, Liquid, Halogenated) Minimize->IdentifyWaste Use Use in Designated Area (e.g., Fume Hood) IdentifyWaste->Use GenerateWaste Generate Waste Use->GenerateWaste Segregate Segregate Halogenated Waste GenerateWaste->Segregate Containerize Place in Labeled, Appropriate Container Segregate->Containerize Store Store in SAA Containerize->Store ContactEHS Contact EHS for Pickup Store->ContactEHS SafeDisposal Safe and Compliant Disposal ContactEHS->SafeDisposal

Figure 2: Decision pathway for safe handling and disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。